molecular formula C17H19NO8S B1662861 Faropenem daloxate CAS No. 141702-36-5

Faropenem daloxate

Cat. No.: B1662861
CAS No.: 141702-36-5
M. Wt: 397.4 g/mol
InChI Key: JQBKWZPHJOEQAO-DVPVEWDBSA-N
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Description

Faropenem daloxate (also known as faropenem medoxomil) is an ester prodrug of the broad-spectrum, orally active beta-lactam antibiotic faropenem, which belongs to the penem class . This prodrug form is designed to dramatically improve oral bioavailability, facilitating research on systemic infections . Like other beta-lactams, its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs), which ultimately leads to bacterial cell lysis and death . This compound has demonstrated excellent in vitro activity against key respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae , making it a valuable tool for studying community-acquired infections like acute bacterial sinusitis and pneumonia . Its research utility extends to exploring the treatment of urinary tract infections (UTIs), particularly given the development of other oral penems for this indication . A significant area of research interest is investigating potential bacterial resistance to faropenem and the concerning possibility of cross-resistance to carbapenems, a critically important class of "last-resort" antibiotics . This makes this compound a crucial compound for antimicrobial stewardship and resistance mechanism studies. The chemical stability of the penem structure, attributed to conformational restraints from its cyclic tetrahydrofuran ring, contributes to its profile as a robust research tool . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO8S/c1-7(19)11-14(20)18-12(13(27-15(11)18)9-4-3-5-23-9)16(21)24-6-10-8(2)25-17(22)26-10/h7,9,11,15,19H,3-6H2,1-2H3/t7-,9-,11+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQBKWZPHJOEQAO-DVPVEWDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(SC3N2C(=O)C3C(C)O)C4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3[C@@H](C)O)[C@H]4CCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141702-36-5
Record name Faropenem medoxomil
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URL https://commonchemistry.cas.org/detail?cas_rn=141702-36-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Faropenem medoxomil [USAN]
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Record name Faropenem medoxomil
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FAROPENEM MEDOXOMIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5OK523O4FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Faropenem Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Faropenem daloxate is an orally administered prodrug of faropenem, a penem class β-lactam antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a mechanism it shares with other β-lactam antibiotics. Faropenem exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam agents. This efficacy is attributed to its high affinity for multiple penicillin-binding proteins (PBPs) and its stability in the presence of many β-lactamases. This guide provides a detailed examination of the molecular mechanism of faropenem, quantitative data on its efficacy, and the experimental protocols used to elucidate its action.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Faropenem, the active form of this compound, exerts its bactericidal effect by targeting and inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall.[1][2] The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis.[1] Peptidoglycan, a heteropolymer of repeating N-acetylmuramic acid and N-acetylglucosamine units cross-linked by peptide chains, provides this essential rigidity.

The key steps in faropenem's mechanism of action are as follows:

  • Prodrug Hydrolysis: Following oral administration, this compound is absorbed and rapidly hydrolyzed by esterases in the plasma to release the active moiety, faropenem.[3]

  • Target Binding: Faropenem then binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the transpeptidation step of peptidoglycan synthesis.[1][2] The β-lactam ring of faropenem mimics the D-alanyl-D-alanine residue of the natural substrate of PBPs.[1]

  • Enzyme Inhibition: This binding leads to the acylation and subsequent inactivation of the PBP active site, preventing the cross-linking of peptidoglycan strands.[3][4]

  • Cell Lysis: The inhibition of cell wall synthesis, particularly in actively dividing bacteria, leads to a weakened cell wall, morphological changes, and ultimately, cell lysis and death.[1][5]

Signaling Pathway of Faropenem Action

The following diagram illustrates the molecular cascade of events initiated by faropenem, leading to bacterial cell death.

Faropenem_Mechanism cluster_extracellular Extracellular Space cluster_plasma Plasma cluster_bacterial_cell Bacterial Cell Faropenem_daloxate This compound (Oral Prodrug) Esterases Esterases Faropenem_daloxate->Esterases Hydrolysis Faropenem_active Faropenem (Active Drug) PBPs Penicillin-Binding Proteins (PBPs) Faropenem_active->PBPs Binds to and inactivates Peptidoglycan_synthesis Peptidoglycan Cross-linking Faropenem_active->Peptidoglycan_synthesis Inhibits Esterases->Faropenem_active PBPs->Peptidoglycan_synthesis Catalyzes Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Weakened_cell_wall Weakened Cell Wall Peptidoglycan_synthesis->Weakened_cell_wall If inhibited Cell_lysis Cell Lysis Weakened_cell_wall->Cell_lysis

Caption: Molecular mechanism of faropenem leading to bacterial cell lysis.

Affinity for Penicillin-Binding Proteins (PBPs)

A key determinant of faropenem's broad-spectrum activity is its high binding affinity for multiple PBPs across different bacterial species.[1][5] Faropenem generally shows a high affinity for high-molecular-weight PBPs.[5]

Gram-Positive Bacteria:

  • In Staphylococcus aureus and Streptococcus pneumoniae, faropenem demonstrates a high binding affinity for PBP1, followed by PBP3 and PBP2.[5]

  • For pneumococci, including penicillin-susceptible and non-susceptible strains, faropenem exhibits very strong binding to most PBPs, with the exception of PBP2X.[6][7] However, this lower affinity for PBP2X does not appear to negatively impact its minimum inhibitory concentrations (MICs).[6][7]

Gram-Negative Bacteria:

  • In Escherichia coli, faropenem shows the highest affinity for PBP2, followed by PBP1A, PBP1B, PBP3, and PBP4.[5]

  • In Proteus vulgaris, the highest binding affinity is for PBP4, followed by PBP1A, PBP2, and PBP3.[5]

  • For Serratia marcescens, faropenem preferentially binds to PBP2 and PBP4.[5]

The binding of faropenem to these essential PBPs leads to distinct morphological changes in bacteria. For instance, exposure of S. aureus to sub-MIC concentrations of faropenem results in irregular septum formation, while at or above the MIC, cell lysis is observed.[5] In E. coli, exposure leads to a change from a rod shape to a spherical form, followed by the formation of bulging cells and eventual lysis at higher concentrations.[5]

Quantitative Data: In Vitro Susceptibility

The in vitro potency of faropenem is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC data for faropenem against a range of clinically relevant pathogens.

Table 1: Faropenem MICs for Common Respiratory Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)0.0080.008-
Streptococcus pneumoniae (penicillin-intermediate)0.250.25-
Streptococcus pneumoniae (penicillin-resistant)11-
Haemophilus influenzae (β-lactamase negative)0.50.5-
Haemophilus influenzae (β-lactamase positive)11-
Moraxella catarrhalis (β-lactamase negative)0.120.12-
Moraxella catarrhalis (β-lactamase positive)0.50.5-
Data compiled from reference[8].

Table 2: Faropenem MICs for Other Selected Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli-0.50.125-2
Klebsiella pneumoniae---
Bacteroides forsythus-≤ 0.50.06-0.12
Bacteroides ureolyticus-≤ 0.5≤0.03-0.5
Data compiled from references[9][10].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is read as the lowest concentration of the agent that inhibits visible growth after a defined incubation period.[11]

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of faropenem in a suitable solvent (e.g., water for faropenem sodium) at a known concentration.[12]

  • Serial Dilutions: Perform serial twofold dilutions of the faropenem stock solution in Mueller-Hinton Broth (MHB) in the wells of a 96-well microtiter plate.[11][12] This creates a range of decreasing concentrations of the antibiotic.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the diluted faropenem. Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).[11]

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[12]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of faropenem at which there is no visible growth.[11]

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prep_Stock Prepare Faropenem Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate Plate (16-20h at 35°C) Inoculate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Penicillin-Binding Protein (PBP) Affinity Assay

Competitive displacement assays are commonly used to determine the binding affinity of a β-lactam antibiotic for specific PBPs.

Principle: This assay measures the ability of a test compound (unlabeled faropenem) to compete with a labeled β-lactam (e.g., radiolabeled or fluorescently tagged penicillin) for binding to PBPs in a bacterial membrane preparation. The concentration of the test compound that inhibits 50% of the binding of the labeled compound (IC50) is determined.

Detailed Methodology:

  • Membrane Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with an appropriate buffer (e.g., 10 mM Tris-HCl, pH 8.0).[13]

    • Lyse the cells using a French press or sonication.[13]

    • Perform differential centrifugation to isolate the membrane fraction containing the PBPs.[13]

    • Resuspend the membrane preparation in a suitable buffer and store at -70°C.[13]

  • Competitive Binding Assay:

    • Incubate the bacterial membrane preparation with various concentrations of unlabeled faropenem for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).[13]

    • Add a fixed concentration of a labeled β-lactam (e.g., ³H-benzylpenicillin or a fluorescent penicillin analog like BOCILLIN™ FL) and incubate to allow binding to the PBPs that are not occupied by faropenem.[13][14]

  • Detection and Quantification:

    • Stop the reaction (e.g., by adding a large excess of cold, unlabeled penicillin).[13]

    • Separate the membrane proteins by SDS-PAGE.[13]

    • Visualize the labeled PBPs. For radiolabeled compounds, this is done by fluorography.[13] For fluorescently labeled compounds, this is done using an in-gel fluorescence scanner.[15]

    • Quantify the intensity of the bands corresponding to the different PBPs.

  • Data Analysis:

    • Plot the percentage of labeled β-lactam binding against the concentration of faropenem.

    • Determine the IC50 value, which is the concentration of faropenem that reduces the binding of the labeled probe by 50%. This value is inversely proportional to the binding affinity of faropenem for the specific PBP.

Conclusion

This compound's mechanism of action is centered on the potent inhibition of bacterial cell wall synthesis through its high affinity for multiple essential penicillin-binding proteins. This, combined with its stability against many β-lactamases, provides a broad spectrum of bactericidal activity against numerous Gram-positive and Gram-negative pathogens. The quantitative data on its in vitro efficacy, along with established experimental protocols for its characterization, underscore its role as a significant oral therapeutic option in the management of bacterial infections. Further research into its interactions with newly emerging resistant strains will continue to define its clinical utility.

References

Faropenem Daloxate: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem daloxate, also known as faropenem medoxomil, is an orally administered prodrug of the penem antibiotic, faropenem.[1] As a member of the β-lactam class of antibiotics, it exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] The daloxate ester formulation enhances the oral bioavailability of the active compound, faropenem, which is subsequently released in the body through hydrolysis.[1][3] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Chemical Structure and Identification

This compound is chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate.[4] Its structure features a penem core, which is a fusion of a β-lactam ring and a thiazolidine ring, conferring stability against many β-lactamase enzymes.[5][6]

Identifier Value
IUPAC Name(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[4]
SynonymsFaropenem medoxomil[1][7]
CAS Number141702-36-5[1]
Molecular FormulaC17H19NO8S[1]
Molecular Weight397.4 g/mol [1]
SMILES StringCC1=C(OC(=O)O1)COC(=O)C2=C(S[C@H]3N2C(=O)[C@@H]3--INVALID-LINK--O)[C@H]4CCCO4[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Property Value Reference
Physical StateSolid, light yellow to yellow powder[4]
Melting PointData for faropenem sodium: >85°C (decomposes)[8][9]
SolubilitySoluble in DMSO (≥ 100 mg/mL); Insoluble in water (< 0.1 mg/mL)[10][11]
pKa (Predicted)14.16 ± 0.20 (strongest acidic)[4]
LogP (Predicted)0.64[7]

Mechanism of Action

As a β-lactam antibiotic, the active form, faropenem, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This process is critical for maintaining the structural integrity of bacteria.

G This compound (Prodrug) This compound (Prodrug) Faropenem (Active Drug) Faropenem (Active Drug) This compound (Prodrug)->Faropenem (Active Drug) Hydrolysis in vivo PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Faropenem (Active Drug)->PBP Binds to Inhibition Inhibition of Transpeptidation PBP->Inhibition Disruption Disruption of Peptidoglycan Cross-linking Inhibition->Disruption Lysis Bacterial Cell Lysis and Death Disruption->Lysis

The key steps in its mechanism of action are:

  • Hydrolysis: Following oral administration, this compound is absorbed and rapidly hydrolyzed by esterases in the plasma to release the active moiety, faropenem.[1][5]

  • Target Binding: Faropenem then binds to and inactivates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[12][13] Faropenem has shown a high affinity for multiple PBPs in both Gram-positive and Gram-negative bacteria.[3]

  • Inhibition of Cell Wall Synthesis: By inhibiting the transpeptidase activity of PBPs, faropenem prevents the cross-linking of peptidoglycan chains, which is crucial for the structural integrity of the bacterial cell wall.[1][13]

  • Bacterial Cell Death: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound powder

  • Phosphate buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • 0.45 µm syringe filters

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of PBS (pH 7.4). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Melting Point Determination (Capillary Method - USP <741> Class Ia)

This method determines the temperature range over which the crystalline solid melts.[7]

Materials:

  • This compound powder, finely ground

  • Capillary tubes (closed at one end)

  • Melting point apparatus with a calibrated thermometer or temperature sensor

Procedure:

  • Ensure the this compound sample is dry and in the form of a fine powder.

  • Introduce a small amount of the powder into a capillary tube, tapping it gently to pack the solid to a height of 2-4 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rapid rate to a temperature approximately 10-15°C below the expected melting point.

  • Reduce the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant (pKa) of an ionizable compound.[1][12]

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (HCl, 0.1 M) and sodium hydroxide (NaOH, 0.1 M)

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water, purged with nitrogen

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Dissolve an accurately weighed amount of this compound in a known volume of deionized water (or a co-solvent if necessary due to low aqueous solubility) to prepare a solution of known concentration (e.g., 1 mM).

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

  • Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.

In Vitro Hydrolysis Study

This protocol assesses the chemical stability of the prodrug and its conversion to the active drug under physiological conditions.[11]

Materials:

  • This compound

  • Phosphate buffer (pH 7.4)

  • Human or animal plasma

  • Incubator or water bath at 37°C

  • HPLC system with UV detector

  • Acetonitrile or other suitable quenching solvent

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to pre-warmed phosphate buffer (pH 7.4) or plasma to achieve the desired final concentration, ensuring the final organic solvent concentration is low (e.g., <1%).

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding a cold quenching solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.

  • Centrifuge the quenched samples to pellet the precipitate.

  • Analyze the supernatant by a validated HPLC method to quantify the remaining concentration of this compound and the formation of the active drug, faropenem.

  • Plot the concentration of this compound versus time and determine the hydrolysis rate constant and half-life.

G

Conclusion

This compound is a significant oral antibiotic, and a thorough understanding of its chemical structure and properties is fundamental for its development, formulation, and clinical application. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists in the pharmaceutical field. Adherence to standardized experimental methodologies is crucial for obtaining reliable and reproducible data, which is essential for regulatory submissions and for advancing the understanding of this important therapeutic agent.

References

Synthesis of Faropenem Daloxate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. Not intended for human or veterinary use.

This technical guide provides a comprehensive overview of the synthesis of Faropenem daloxate, a prodrug of the penem antibiotic Faropenem. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways and mechanism of action.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. Its oral bioavailability is enhanced through the use of its daloxate ester prodrug, this compound. This guide details two primary synthetic routes for obtaining this compound for research applications: a direct esterification of Faropenem sodium and a multi-step total synthesis.

Mechanism of Action

Faropenem, the active form of this compound, exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[1][2] Like other β-lactam antibiotics, it targets and acylates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][3] This disruption of cell wall integrity leads to bacterial cell lysis and death.[1][3] Faropenem has demonstrated a high affinity for multiple PBPs, contributing to its broad spectrum of activity.[4]

Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outcome Peptidoglycan_Precursors Peptidoglycan Precursors PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan_Precursors->PBP Normal Synthesis Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Faropenem Faropenem Faropenem->PBP Binding and Inactivation Inhibition->Crosslinked_Peptidoglycan Weak_Cell_Wall Weakened Cell Wall Cell_Lysis Cell Lysis Weak_Cell_Wall->Cell_Lysis

Figure 1: Mechanism of action of Faropenem.

Synthetic Routes

Two primary synthetic strategies are outlined below. The choice of route may depend on the availability of starting materials and the desired scale of synthesis.

Route 1: Direct Esterification of Faropenem Sodium

This route involves the direct conversion of the commercially available Faropenem sodium to its daloxate ester. This method is concise and efficient for obtaining the final product when the active pharmaceutical ingredient is accessible.

Esterification_Workflow Faropenem_Sodium Faropenem Sodium Esterification Esterification with 4-(iodomethyl)-5-methyl- 1,3-dioxol-2-one Faropenem_Sodium->Esterification Faropenem_Daloxate This compound Esterification->Faropenem_Daloxate

Figure 2: Workflow for the direct esterification of Faropenem sodium.

Materials:

  • Faropenem sodium

  • 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Faropenem sodium (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at ambient temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

StepReactantsSolventTemperatureTime (h)Yield (%)Purity (%)
EsterificationFaropenem sodium, 4-(iodomethyl)-5-methyl-1,3-dioxol-2-oneDMFRoom Temp.4-6~85-95>98

Table 1: Summary of quantitative data for the direct esterification of Faropenem sodium.

Route 2: Multi-step Synthesis from 4-AA

This de novo synthesis route starts from the key intermediate (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA) and proceeds through several steps to construct the Faropenem core, followed by deprotection and esterification.

Multi_Step_Synthesis 4AA (3R,4R)-4-acetoxy-3-[(R)-1- (tert-butyldimethylsilyloxy)ethyl] azetidin-2-one (4-AA) Condensation Condensation with (R)-tetrahydrofuran-2-thiocarboxylic acid 4AA->Condensation Intermediate_I Intermediate I Condensation->Intermediate_I Acylation Acylation with Allyl oxalyl chloride Intermediate_I->Acylation Intermediate_II Intermediate II Acylation->Intermediate_II Wittig_Cyclization Intramolecular Wittig Cyclization Intermediate_II->Wittig_Cyclization Protected_Faropenem_Allyl_Ester Protected Faropenem Allyl Ester Wittig_Cyclization->Protected_Faropenem_Allyl_Ester Silyl_Deprotection Silyl Deprotection (TBAF or HF-Pyridine) Protected_Faropenem_Allyl_Ester->Silyl_Deprotection Faropenem_Allyl_Ester Faropenem Allyl Ester Silyl_Deprotection->Faropenem_Allyl_Ester Allyl_Deprotection Allyl Deprotection (Pd catalyst) Faropenem_Allyl_Ester->Allyl_Deprotection Faropenem_Sodium Faropenem Sodium Allyl_Deprotection->Faropenem_Sodium Esterification Esterification Faropenem_Sodium->Esterification Faropenem_Daloxate This compound Esterification->Faropenem_Daloxate

Figure 3: Workflow for the multi-step synthesis of this compound.

Step 1: Condensation of 4-AA

Materials:

  • (3R,4R)-4-acetoxy-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one (4-AA)

  • (R)-tetrahydrofuran-2-thiocarboxylic acid

  • Zinc iodide

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 4-AA (1.0 eq) in anhydrous dichloromethane, add (R)-tetrahydrofuran-2-thiocarboxylic acid (1.2 eq) and zinc iodide (0.1 eq).

  • Stir the mixture at room temperature for 12-16 hours.

  • Dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude Intermediate I, which is often used in the next step without further purification.

Step 2: Acylation

Materials:

  • Intermediate I from Step 1

  • Allyl oxalyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the crude Intermediate I (1.0 eq) in anhydrous dichloromethane and cool to -10 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of allyl oxalyl chloride (1.2 eq).

  • Stir the reaction mixture at -10 °C for 2-3 hours.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield Intermediate II.

Step 3: Intramolecular Wittig Cyclization

Materials:

  • Intermediate II from Step 2

  • Triethyl phosphite

  • Xylene, anhydrous

Procedure:

  • Dissolve Intermediate II (1.0 eq) in anhydrous xylene.

  • Add triethyl phosphite (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under vacuum.

  • Purify the residue by column chromatography to obtain the protected Faropenem allyl ester.

Step 4: Silyl Deprotection

Materials:

  • Protected Faropenem allyl ester from Step 3

  • Tetrabutylammonium fluoride (TBAF) (1M in THF) or HF-Pyridine

  • Tetrahydrofuran (THF), anhydrous

  • Acetic acid

Procedure (using TBAF):

  • Dissolve the silyl-protected intermediate (1.0 eq) in anhydrous THF.

  • Add acetic acid (1.1 eq) followed by TBAF solution (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography to yield Faropenem allyl ester.

Step 5: Allyl Deprotection

Materials:

  • Faropenem allyl ester from Step 4

  • Tetrakis(triphenylphosphine)palladium(0)

  • Triphenylphosphine

  • Sodium 2-ethylhexanoate

  • Dichloromethane (DCM) and Ethyl Acetate

Procedure:

  • Dissolve Faropenem allyl ester (1.0 eq) in a mixture of dichloromethane and ethyl acetate.

  • Add triphenylphosphine (0.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a solution of sodium 2-ethylhexanoate (1.1 eq) and stir at room temperature for 1-2 hours.

  • The precipitated Faropenem sodium is collected by filtration, washed with ethyl acetate, and dried.

Step 6: Esterification

Follow the protocol for Route 1 to convert the obtained Faropenem sodium to this compound.

StepKey ReagentsSolvent(s)Yield (%)
1. Condensation 4-AA, (R)-tetrahydrofuran-2-thiocarboxylic acid, Zinc iodideDichloromethane~90-95
2. Acylation Intermediate I, Allyl oxalyl chloride, TriethylamineDichloromethane~85-90
3. Wittig Cyclization Intermediate II, Triethyl phosphiteXylene~60-70
4. Silyl Deprotection Protected Faropenem allyl ester, TBAF/Acetic acidTHF~80-90
5. Allyl Deprotection Faropenem allyl ester, Pd(PPh₃)₄, PPh₃, Sodium 2-ethylhexanoateDCM/EtOAc~75-85
6. Esterification Faropenem sodium, 4-(iodomethyl)-5-methyl-1,3-dioxol-2-oneDMF~85-95

Table 2: Summary of quantitative data for the multi-step synthesis of this compound.

Conclusion

This guide provides detailed synthetic procedures for the preparation of this compound for research purposes. The choice between the direct esterification of Faropenem sodium and the multi-step total synthesis will depend on the specific needs and resources of the research laboratory. The provided protocols and quantitative data serve as a valuable resource for the efficient and reproducible synthesis of this important antibiotic prodrug. Researchers should adhere to all appropriate laboratory safety protocols when carrying out these chemical syntheses.

References

The Discovery and Development of Faropenem Daloxate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem class of β-lactam antimicrobials.[1][2][3] It is distinguished by its stability against many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs), which are a significant cause of antibiotic resistance.[4][5][6] This guide provides a detailed technical account of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of its prodrug form, faropenem daloxate.

Discovery and Strategic Prodrug Development

Faropenem was originally discovered and developed by scientists at Suntory Institute for Biomedical Research, which later became Daiichi Asubio Pharma and is now known as Asubio Pharma.[2][7][8] The initial form, faropenem sodium, was launched in Japan in 1997 under the trade name Farom.[1][2]

To enhance its therapeutic potential for oral administration in other markets, a prodrug strategy was employed. The objective was to improve the drug's oral bioavailability, which was limited for the sodium salt form (20-30%).[9] This led to the development of faropenem medoxomil, an ester prodrug also known as this compound.[1][4][9][10] Following oral administration, this compound is rapidly absorbed and then hydrolyzed by esterases in the body to release the active moiety, faropenem.[4][5][7] This prodrug formulation significantly increases bioavailability to 70-80%.[9]

The development rights for this compound outside of Japan were licensed to various pharmaceutical companies over the years, including Bayer AG and later Replidyne, which partnered with Forest Laboratories for the US market.[7][8]

Chemical Synthesis and Structure

Faropenem is chemically known as (5R, 6S)-6-[(1R)-hydroxyethyl]-2-[(2R)-tetrahydrofuranyl]penem-3-carboxylic acid.[1][3] The synthesis is a multi-step process, with several reported routes. A common pathway begins with the starting material (3R, 4R)-3-[(R)-1-tert-butyldimethylsilylethyl]-4-acetoxy-2-azetidinone.

Experimental Protocol: General Synthesis Pathway

A generalized synthesis protocol derived from patent literature involves the following key transformations:[1][3][11][12]

  • Condensation: The initial azetidinone starting material is reacted with R-(+)-sulfo-tetrahydrofuran-2-carboxylic acid in the presence of a catalyst, such as a zinc halide, to form a key intermediate.[12]

  • Acylation: The resulting intermediate undergoes an acylation reaction, for instance with an oxalyl chloride derivative, under basic conditions.[1][12]

  • Intramolecular Cyclization: The acylated product is then cyclized to form the core penem bicyclic ring system. This is often achieved through an intramolecular Wittig reaction, using a reagent like triethyl phosphite.[1][5][11][12]

  • Deprotection: Protecting groups on the hydroxyl and carboxyl functionalities are sequentially removed. The silyl protecting group on the hydroxyethyl side chain is typically removed using a fluoride source like tetrabutylammonium fluoride.[1][3] The allyl protecting group on the carboxyl group can be removed using a palladium catalyst.[1][3] This yields faropenem or its sodium salt.

  • Esterification (Prodrug Formation): To produce this compound, the faropenem sodium salt is esterified with 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one in a suitable solvent like dimethylformamide (DMF).[1]

G A Azetidinone Starting Material ((3R, 4R)-4-acetoxy-3-...) C Condensation A->C B R-(+)-sulfo-tetrahydrofuran -2-carboxylic acid B->C D Acylation (with Oxalyl Chloride derivative) C->D E Intramolecular Wittig Cyclization (with Triethyl Phosphite) D->E F Deprotection of Hydroxyl Group E->F G Deprotection of Carboxyl Group F->G H Faropenem Sodium G->H I Esterification (with 4-(iodomethyl)-5-methyl-1,3-dioxol-2-one) H->I J This compound I->J

Figure 1: Generalized Synthetic Workflow for this compound.

Mechanism of Action

Like all β-lactam antibiotics, faropenem's bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[4][13]

Experimental Protocol: Determining Mechanism of Action

The mechanism is typically elucidated through a combination of biochemical assays:

  • Penicillin-Binding Protein (PBP) Assays: Competitive binding assays are performed using radiolabeled penicillin or fluorescent β-lactam probes. Bacterial cell membranes are incubated with various concentrations of faropenem before adding the labeled probe. The displacement of the probe from the PBPs is measured by SDS-PAGE and autoradiography or fluorography, revealing faropenem's binding affinity for specific PBPs.

  • Cell Lysis and Morphology Studies: Bacterial cultures are treated with faropenem at concentrations above the Minimum Inhibitory Concentration (MIC). Cell viability is monitored over time using plating and colony counting. Morphological changes, such as filamentation or spheroplast formation, are observed using phase-contrast or electron microscopy, indicating interference with cell wall maintenance and division.

The process is as follows:

  • Faropenem targets and covalently binds to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidase enzymes located in the periplasmic space.[4][13][14]

  • This binding inactivates the PBPs, preventing them from catalyzing the final step of peptidoglycan synthesis.[4]

  • Specifically, it blocks the cross-linking of peptide side chains (D-alanyl-alanine) between adjacent glycan strands that form the structural backbone of the cell wall.[4][13]

  • The disruption of cell wall synthesis compromises its structural integrity, leading to osmotic instability, cell lysis, and ultimately, bacterial death.[9][10][14]

A key advantage of faropenem is its stability against hydrolysis by a wide range of β-lactamase enzymes, which are a primary mechanism of resistance to other β-lactam antibiotics.[4]

G cluster_0 Bacterial Cell cluster_1 Peptidoglycan Synthesis cluster_2 Result Faropenem Faropenem (Active Drug) PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Crosslinking Peptide Cross-linking PBP->Crosslinking Catalyzes Inhibition PBP->Inhibition CellWall Stable Cell Wall Crosslinking->CellWall maintains Lysis Cell Lysis & Bacterial Death Crosslinking->Lysis inhibition leads to Inhibition->Crosslinking X

Figure 2: Mechanism of Action of Faropenem.

Preclinical Development and In Vitro Activity

Faropenem exhibits a broad spectrum of in vitro activity against a variety of common bacterial pathogens.[4][6] Its activity is particularly potent against pathogens frequently implicated in community-acquired respiratory tract infections.[8][9] However, it is not active against certain resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[6][9]

Experimental Protocol: MIC Determination

Minimum Inhibitory Concentration (MIC) values are determined using standardized broth microdilution or agar dilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI).

  • Broth Microdilution: Serial two-fold dilutions of faropenem are prepared in Mueller-Hinton broth in microtiter plates.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated under specific conditions (e.g., 35°C for 18-24 hours).

  • Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

The table below summarizes the in vitro activity of faropenem against key respiratory pathogens.

OrganismResistance ProfileNo. of IsolatesFaropenem MIC90 (μg/ml)
Streptococcus pneumoniaePenicillin-Susceptible-0.008
Penicillin-Intermediate-0.25
Penicillin-Resistant-1
Haemophilus influenzaeβ-lactamase-Negative-0.5
β-lactamase-Positive-1
Moraxella catarrhalisβ-lactamase-Negative-0.12
β-lactamase-Positive-0.5
Data sourced from ResearchGate.[8]

Clinical Development and Regulatory History

This compound underwent extensive clinical evaluation, including several Phase III trials, primarily for community-acquired infections.[7][8][9]

Experimental Protocol: Phase III Clinical Trial for Acute Bacterial Sinusitis (ABS)

A representative Phase III trial was a multicenter, multinational, randomized, double-blind, comparative study:[15]

  • Patient Population: Adult outpatients with clinical signs and symptoms (e.g., purulent nasal discharge, facial pain) and radiographic evidence of ABS.

  • Randomization and Blinding: Patients were randomly assigned to receive either this compound (300 mg twice daily) or a comparator, such as cefuroxime axetil (250 mg twice daily), for a fixed duration (e.g., 7 or 10 days). Both patients and investigators were blinded to the treatment allocation.

  • Efficacy Assessment: The primary endpoint was the clinical cure rate at a "test-of-cure" visit, typically 7-16 days after the end of therapy. Clinical cure was defined as the resolution of acute signs and symptoms of sinusitis.

  • Bacteriological Assessment: For patients from whom a pre-therapy sinus aspirate culture was obtained, bacteriological success (eradication or presumed eradication of the baseline pathogen) was a secondary endpoint.

  • Safety Assessment: Adverse events were monitored and recorded throughout the study and for a period post-treatment.

On December 20, 2005, a New Drug Application (NDA) was submitted to the United States Food and Drug Administration (FDA) for this compound for the treatment of:[1][7]

  • Acute bacterial sinusitis (ABS)

  • Community-acquired pneumonia (CAP)

  • Acute exacerbations of chronic bronchitis (AECB)

  • Uncomplicated skin and skin structure infections (uSSSI)

In October 2006, the FDA issued a "non-approvable" letter.[7][8] The agency's decision was not based on specific safety concerns but on the design and evidence from the clinical trials. The FDA concluded that additional studies would be required to demonstrate efficacy for the proposed indications.[1][2][6]

The table below presents efficacy data from a comparative clinical trial of this compound versus cefuroxime axetil for the treatment of acute bacterial maxillary sinusitis.

ParameterThis compound (300 mg BID)Cefuroxime Axetil (250 mg BID)95% Confidence Interval
Clinical Efficacy
Clinical Cure Rate (7-16 days post-therapy)89.0%88.4%-5.2%; +6.4%
Continued Cure Rate (28-35 days post-therapy)92.6%94.9%-6.8%; +1.2%
Bacteriological Efficacy
Bacteriological Success Rate (7-16 days post-therapy)91.5%90.8%-9.2%; +9.5%
Adverse Events
Patients with at least one drug-related event9.5%10.3%N/A
Data from a multicenter, double-blind trial.[8][15]

The most frequently reported drug-related adverse events for this compound were gastrointestinal, including diarrhea (2.2%) and nausea/vomiting (1.5%).[15] Overall, its safety profile was comparable to that of the comparator agent.[15] Despite its promising in vitro profile and clinical trial results demonstrating non-inferiority to established antibiotics, this compound has not received marketing approval in the United States.[1][2] It is, however, available in other countries, such as India.[1][2]

References

In Vitro Antibacterial Spectrum of Faropenem Daloxate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem, administered orally as the prodrug faropenem daloxate, is a penem antibacterial agent with a broad spectrum of in vitro activity against a variety of clinically significant pathogens.[1][2] As a member of the β-lactam class of antibiotics, faropenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][3] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of faropenem, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and susceptibility testing workflows.

Faropenem has demonstrated potent activity against common respiratory pathogens, numerous aerobic Gram-positive organisms, and a wide range of anaerobic bacteria.[4][5] Its activity against Gram-negative organisms is more variable.[4][6] Notably, faropenem is resistant to hydrolysis by many β-lactamases, including some extended-spectrum β-lactamases (ESBLs).[5][7]

Mechanism of Action

Like other β-lactam antibiotics, faropenem's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[1][3] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[3][8] This disruption of cell wall integrity leads to cell lysis and bacterial death.[6] Faropenem exhibits a high affinity for the high-molecular-weight PBPs in many bacterial species.[8]

cluster_0 Bacterial Cell faropenem Faropenem pbp Penicillin-Binding Proteins (PBPs) faropenem->pbp Binds to & Inhibits cell_wall Cross-linked Peptidoglycan (Cell Wall) pbp->cell_wall Catalyzes Cross-linking peptidoglycan Peptidoglycan Precursors peptidoglycan->pbp Substrate lysis Cell Lysis cell_wall->lysis Weakened

Caption: Mechanism of action of Faropenem.

In Vitro Antibacterial Activity

The following tables summarize the in vitro activity of faropenem against a range of bacterial isolates, as determined by the minimum inhibitory concentration (MIC) required to inhibit 90% of the strains (MIC90).

Gram-Positive Aerobes
OrganismMIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae (penicillin-susceptible)0.008[9]
Streptococcus pneumoniae (penicillin-intermediate)0.25[9]
Streptococcus pneumoniae (penicillin-resistant)1[9]
Staphylococcus aureus (methicillin-susceptible)0.12[5][10]
Staphylococcus aureus (methicillin-resistant)>2[5]
Group A and B β-haemolytic streptococci≤0.12[10]
Enterococcus faecalis1-8[10]
Gram-Negative Aerobes
OrganismMIC90 (µg/mL)Reference(s)
Haemophilus influenzae (β-lactamase negative)1[9]
Haemophilus influenzae (β-lactamase positive)0.5[9]
Moraxella catarrhalis (β-lactamase negative)0.12[9]
Moraxella catarrhalis (β-lactamase positive)0.5[9]
Escherichia coli1-2[10]
Klebsiella pneumoniae1-2[10]
Proteus mirabilis4-32[10]
Salmonella Typhi0.25[11]
Salmonella Paratyphi A0.25[11]
Salmonella Typhimurium0.25[11]
Anaerobic Bacteria
OrganismMIC90 (µg/mL)Reference(s)
Bacteroides fragilis group4[5]
Prevotella spp.≤0.5[12]
Porphyromonas gingivalis≤0.5[12]
Fusobacterium nucleatum≤0.5[12]
Peptostreptococcus spp.≤1[5]
Clostridium perfringens≤1[5]
Clostridium difficile16-32[13]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the in vitro antibacterial spectrum of faropenem is typically performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).[14][15] The agar dilution method is a common reference method for determining the MIC of anaerobic bacteria.[13]

Agar Dilution Method (CLSI Guideline M11)
  • Preparation of Antimicrobial Stock Solutions:

    • Faropenem is dissolved in a suitable solvent to create a high-concentration stock solution.

    • Serial twofold dilutions of the stock solution are prepared.

  • Preparation of Agar Plates:

    • A specific volume of each antimicrobial dilution is added to molten and cooled agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood for anaerobes).

    • The agar is poured into Petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation:

    • Bacterial isolates are grown under appropriate conditions (e.g., anaerobically at 37°C for 24-48 hours).

    • A standardized inoculum is prepared by suspending colonies in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Plates:

    • The standardized bacterial suspension is applied to the surface of the agar plates containing the different concentrations of faropenem.

  • Incubation:

    • The inoculated plates are incubated under the appropriate atmospheric conditions and temperature for a defined period (e.g., 48 hours for anaerobes).

  • Determination of MIC:

    • The MIC is read as the lowest concentration of faropenem that completely inhibits the visible growth of the bacterial isolate.

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Start prep_media Prepare Agar Plates with Serial Dilutions of Faropenem start->prep_media inoculate Inoculate Plates with Bacterial Suspension prep_media->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate under Appropriate Conditions inoculate->incubate read_results Read Plates and Determine MIC incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Conclusion

This compound exhibits a potent and broad in vitro antibacterial spectrum, particularly against common respiratory pathogens, many Gram-positive aerobes, and a wide array of anaerobic bacteria.[4][5] Its stability against many β-lactamases makes it an important agent to consider, especially in the context of rising antimicrobial resistance.[5][7] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important antimicrobial compound.

References

Faropenem Daloxate: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem daloxate, an ester prodrug of the penem antibiotic faropenem, exhibits enhanced oral bioavailability, making it a significant agent in the treatment of various bacterial infections. This technical guide provides an in-depth analysis of the pharmacokinetics and bioavailability of this compound. It consolidates quantitative data from multiple studies into structured tables for comparative analysis, details the experimental protocols for its assessment, and presents visual diagrams of its metabolic pathway and analytical workflow. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class, which is structurally similar to carbapenems.[1] It is effective against a wide range of community-acquired pathogens.[1] However, the sodium salt of faropenem has low oral bioavailability, estimated to be between 20-30%.[1][2] To overcome this limitation, the daloxate ester prodrug, this compound (also known as faropenem medoxomil), was developed.[1] This modification significantly improves oral bioavailability to approximately 70-80%.[1][2] Following oral administration, this compound is readily absorbed and subsequently hydrolyzed by esterases in the blood to release the active moiety, faropenem.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of faropenem have been evaluated in numerous studies involving healthy volunteers and patient populations. The key parameters are summarized in the tables below.

Single-Dose Pharmacokinetics in Healthy Adults

The following table summarizes the key pharmacokinetic parameters of faropenem following a single oral dose of faropenem sodium or this compound in healthy adult volunteers.

FormulationDose (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Reference
Faropenem Sodium1502.41.0-1.53.94~1.0[3]
Faropenem Sodium2002.154 ± 0.650.85 ± 0.294.368 ± 1.934 (AUC0-t)0.642 ± 0.111[4]
Faropenem Sodium3006.21.0-1.511.73~1.0[2][3]
Faropenem Sodium4004.425 ± 2.4030.73 ± 0.349.273 ± 7.817 (AUC0-t)0.769 ± 0.217[4]
Faropenem Sodium6007.41.0-1.519.59~1.0[3]
Faropenem Sodium6008.126 ± 2.6350.88 ± 0.2918.431 ± 9.167 (AUC0-t)0.702 ± 0.120[4]
This compound30013.8--~1.0[2]
Multiple-Dose Pharmacokinetics in Healthy Adults

This table presents the pharmacokinetic parameters of faropenem following multiple oral doses of faropenem sodium granules in healthy Chinese volunteers.

ParameterValueReference
Dose100 mg[5]
Cmax,ss2870 ± 1178 ng/mL[5]
Cmin,ss72 ± 55 ng/mL[5]
Tmax0.80 ± 0.20 h[5]
0.91 ± 0.16 h[5]
AUCss5263 ± 3513 ng·h/mL[5]
Bioavailability and Metabolism
ParameterValueReference
Bioavailability (Faropenem Sodium)20-30%[1][2]
Bioavailability (this compound)70-80%[1][2]
Protein Binding90-95%[1][2]
Urinary Excretion (unchanged)3.1 - 6.8% (Faropenem Sodium)[3]
MetabolismHydrolyzed by dehydropeptidase-I (DHP-I) in the kidney to inactive metabolites.[1][3]

Experimental Protocols

Quantification of Faropenem in Human Plasma by HPLC

This section details a representative High-Performance Liquid Chromatography (HPLC) method for the quantification of faropenem in human plasma.

3.1.1. Materials and Reagents

  • Faropenem reference standard

  • Internal Standard (e.g., Hydrochlorothiazide)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetate buffer (10 mmol/L)

  • Triethylamine

  • Orthophosphoric acid (2%)

  • Human plasma (drug-free)

  • Solid-phase extraction (SPE) cartridges

3.1.2. Chromatographic Conditions

  • Column: Waters Symmetry® C18 (5 µm, 250 mm × 4.6 mm i.d.)[6]

  • Mobile Phase: 10 mmol/L acetate buffer (pH adjusted to 7.0 with dilute acetic acid) / methanol / triethylamine (70/30/0.03, v/v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 315 nm[6]

  • Column Temperature: 25 °C[6]

3.1.3. Sample Preparation (Solid-Phase Extraction)

  • Pipette 1 mL of plasma sample into a microcentrifuge tube.[6]

  • Add 25 µL of the internal standard working solution (250 µg/mL).[6]

  • Add 500 µL of 2% orthophosphoric acid.[6]

  • Vortex mix the sample.

  • Load the pre-conditioned SPE cartridge with the sample mixture.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject a defined volume into the HPLC system.

3.1.4. Method Validation The method should be fully validated as per regulatory guidelines (e.g., FDA), including assessments of:

  • Specificity

  • Linearity (e.g., 200−25000 ng/mL)[6]

  • Accuracy and Precision (within-day and between-day)[7]

  • Extraction Recovery (typically >85%)[6]

  • Stability (freeze-thaw, short-term, long-term)

Bioequivalence Study Protocol

The following outlines a typical protocol for a bioequivalence study of two oral formulations of faropenem.

3.2.1. Study Design

  • Design: A single-dose, two-period, two-treatment, crossover study.[8]

  • Subjects: Healthy adult male volunteers (e.g., n=12).[8]

  • Washout Period: A washout period of at least one week between the two treatment periods.[8]

  • Conditions: Fasting conditions.[8]

3.2.2. Dosing and Sampling

  • Administer a single oral dose of the test or reference formulation of faropenem (e.g., 200 mg) with a standardized volume of water.[8]

  • Collect venous blood samples at pre-defined time points (e.g., pre-dose, and at various intervals post-dose up to a specified time).

  • Process the blood samples to obtain plasma and store at -20°C or lower until analysis.

3.2.3. Pharmacokinetic Analysis

  • Analyze plasma samples for faropenem concentration using a validated bioanalytical method (e.g., HPLC-UV).[8]

  • Calculate the following pharmacokinetic parameters for each subject:

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t).[8]

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞).[8]

    • Maximum plasma concentration (Cmax).[8]

    • Time to reach maximum plasma concentration (Tmax).[8]

3.2.4. Statistical Analysis

  • Perform statistical analysis on the logarithmically transformed AUC and Cmax values.[8]

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for AUC and Cmax should fall within the acceptance range of 80-125% to conclude bioequivalence.[8]

Visualizations

Metabolic Pathway of this compound

Faropenem_Metabolism Faropenem_Daloxate This compound (Oral Prodrug) GI_Tract Gastrointestinal Tract Faropenem_Daloxate->GI_Tract Oral Administration Bloodstream Bloodstream GI_Tract->Bloodstream Absorption Faropenem_Active Faropenem (Active Drug) Bloodstream->Faropenem_Active Hydrolysis by Esterases Kidney Kidney (DHP-I) Faropenem_Active->Kidney Distribution Excretion Urinary Excretion Faropenem_Active->Excretion Unchanged Inactive_Metabolites Inactive Metabolites Kidney->Inactive_Metabolites Metabolism Inactive_Metabolites->Excretion

Caption: Metabolic pathway of this compound from oral administration to excretion.

Experimental Workflow for Pharmacokinetic Analysis

PK_Workflow Dosing Oral Dosing (this compound) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., SPE) Plasma_Separation->Sample_Preparation HPLC_Analysis HPLC-UV Analysis Sample_Preparation->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatograms) HPLC_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Parameter Calculation Data_Acquisition->PK_Analysis

Caption: Workflow for a typical pharmacokinetic study of this compound.

Conclusion

This compound stands as a successful example of a prodrug strategy to enhance the oral bioavailability of a potent antibiotic. Its rapid absorption and conversion to the active faropenem, coupled with a predictable pharmacokinetic profile, make it a valuable therapeutic option. The detailed methodologies and compiled data within this guide offer a comprehensive resource for professionals in the field, facilitating further research and development in the area of antimicrobial pharmacokinetics.

References

Bacterial Resistance to Faropenem Daloxate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem, an oral penem antibacterial, exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its stability against many common β-lactamases has made it a valuable agent. However, the emergence of resistance threatens its clinical efficacy. This technical guide provides an in-depth overview of the core mechanisms of bacterial resistance to Faropenem, including enzymatic degradation, target site modifications, reduced drug permeability, and active efflux. Detailed experimental protocols for key assays and quantitative data on resistance are presented to facilitate further research and development in this critical area.

Core Mechanisms of Resistance

Bacterial resistance to Faropenem is a multifactorial phenomenon, primarily driven by the following mechanisms:

  • Enzymatic Degradation: While Faropenem is stable against many extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, certain carbapenemases can effectively hydrolyze its β-lactam ring. This is a major mechanism of resistance, particularly in Gram-negative bacteria. Metallo-β-lactamases (MBLs) such as VIM and IMP types, and some serine carbapenemases like KPC, have been shown to hydrolyze Faropenem.[1][2][3] The rate of hydrolysis by metallo-β-lactamases is reported to be five times lower for Faropenem compared to imipenem.[1][4][5]

  • Target Site Modification: Faropenem, like other β-lactams, exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[6] Alterations in the structure of these PBPs, due to mutations in the encoding genes, can reduce the binding affinity of Faropenem, leading to resistance. This is a significant resistance mechanism in Streptococcus pneumoniae, where alterations in PBP1A, PBP2X, and PBP2B are associated with reduced susceptibility.[7][8][9] Faropenem has shown a strong ability to bind to most S. pneumoniae PBPs, with the exception of PBP2X.[7]

  • Reduced Drug Permeability: The entry of Faropenem into Gram-negative bacteria is facilitated by outer membrane porin channels. Mutations leading to the loss or altered expression of these porins can significantly reduce the intracellular concentration of the drug, thereby contributing to resistance. Studies have identified non-synonymous changes and deletions in the ompC gene, which encodes a major porin, in Faropenem-resistant Escherichia coli.[10][11] Additionally, mutations in the envZ gene, a sensor kinase that regulates porin expression, have also been implicated in Faropenem resistance.[10][11][12]

  • Active Efflux: Bacteria can actively pump antibiotics out of the cell using efflux pumps. While the specific role of efflux pumps in Faropenem resistance is still being fully elucidated, they are a known mechanism of resistance to β-lactams in general.[13][14][15][16] In some Faropenem-resistant E. coli isolates, mutations have been found in genes related to the AcrAB-TolC efflux system, such as acrB and the regulator marR, suggesting a potential role for this pump in extruding Faropenem.[11][17]

Quantitative Data on Faropenem Resistance

Table 1: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Enterobacteriaceae
Bacterial SpeciesResistance Phenotype/GenotypeFaropenem MIC Range (mg/L)Faropenem Modal MIC (mg/L)Reference(s)
Escherichia coliESBL (CTX-M)≤0.06 - >81[18]
Escherichia coliAmpC (hyperproduced)≤0.06 - 41[18]
Klebsiella spp.ESBL (CTX-M or non-CTX-M)≤0.06 - 160.5-1[18]
Enterobacter spp.AmpC (derepressed)≤0.06 - 162-4[1][18]
Serratia spp.AmpC (derepressed)0.25 - 168-16[1][18]
E. coli (NSF1, NSF3)ESBL (CTX-M-15), Faropenem-induced resistance64 (endpoint)N/A[10][12]
E. coli (NSF2, NSF4)ESBL (CTX-M-15) & Pan-susceptible, Faropenem-induced resistance64 (endpoint)N/A[10][12]
Table 2: Minimum Inhibitory Concentrations (MICs) of Faropenem against Resistant Streptococcus pneumoniae
Penicillin SusceptibilityResistance to other β-lactamsFaropenem MIC50 (mg/L)Faropenem MIC90 (mg/L)Reference(s)
Susceptible-≤0.0040.008[10]
Intermediate-0.060.25[10]
Resistant-0.51[10]
Penicillin-Resistant-0.51[7]
Amoxicillin-Clavulanate-Resistant-0.51[7]
Cefdinir-Resistant-0.51[7]
Serotype 19AMultidrug-resistant0.51[13]
Table 3: Kinetic Parameters of Faropenem Hydrolysis by Carbapenemases
β-LactamaseClasskcat (s⁻¹)KM (µM)kcat/KM (µM⁻¹s⁻¹)Reference(s)
KPC-2A0.04 ± 0.00118 ± 20.0022[2]
VIM-2B10.43 ± 0.026.4 ± 1.10.067[2]
L1B30.38 ± 0.0132 ± 30.012[2]
Table 4: Binding Affinity of Faropenem for Penicillin-Binding Proteins (PBPs) in S. pneumoniae
PBPPenicillin-Susceptible Strain (IC50 in mg/L)Penicillin-Resistant Strain (IC50 in mg/L)Reference(s)
PBP1a0.060.5[8]
PBP1b0.030.06[8]
PBP2x24[8]
PBP2a0.030.03[8]
PBP2b0.0150.12[8]
PBP30.0150.015[8]

IC50 (50% inhibitory concentration) is the concentration of the antibiotic required to inhibit the binding of a fluorescent penicillin derivative by 50%.

Visualizing Resistance Mechanisms and Protocols

Diagram 1: Core Mechanisms of Faropenem Resistance

G start Start prep_antibiotic Prepare serial 2-fold dilutions of Faropenem solution start->prep_antibiotic end Determine MIC prep_agar Incorporate antibiotic dilutions into molten Mueller-Hinton agar (1:9 ratio) prep_antibiotic->prep_agar pour_plates Pour agar into petri dishes and allow to solidify prep_agar->pour_plates inoculate Spot-inoculate ~10^4 CFU of each bacterial strain onto each plate pour_plates->inoculate prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) prep_inoculum->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_results Examine plates for visible growth incubate->read_results read_results->end G start Start enzyme_prep Purify β-lactamase enzyme start->enzyme_prep end Calculate Kinetic Parameters (kcat, KM, kcat/KM) reaction_setup Incubate fixed enzyme concentration with varying substrate concentrations in a 96-well plate enzyme_prep->reaction_setup substrate_prep Prepare various concentrations of Faropenem substrate substrate_prep->reaction_setup measurement Monitor hydrolysis of the β-lactam ring kinetically via spectrophotometry (e.g., at λ=306 nm) reaction_setup->measurement data_analysis Plot reaction velocity vs. substrate concentration and fit to Michaelis-Menten equation measurement->data_analysis data_analysis->end

References

An In-depth Technical Guide to the Binding Affinity of Faropenem Daloxate to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem daloxate is an orally administered prodrug of faropenem, a penem class β-lactam antibiotic. Faropenem exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative pathogens. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to penicillin-binding proteins (PBPs).[1] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1] The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[1]

This technical guide provides a comprehensive overview of the binding affinity of faropenem to various PBPs across different bacterial species. It includes quantitative binding data, detailed experimental protocols for assessing PBP binding affinity, and visualizations of the mechanism of action and experimental workflows.

Faropenem's Binding Affinity to Penicillin-Binding Proteins

The efficacy of faropenem is closely linked to its binding affinity for various PBPs. Faropenem generally demonstrates a high binding affinity for high-molecular-weight PBPs, which are the primary transpeptidases involved in peptidoglycan cross-linking.[2][3]

Quantitative Binding Affinity Data

The following table summarizes the 50% inhibitory concentrations (IC50) of faropenem for PBPs in various strains of Streptococcus pneumoniae. The IC50 value represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to the PBP, providing a measure of binding affinity.

Bacterial Strain (Penicillin Susceptibility)PBP1a IC50 (µg/mL)PBP1b IC50 (µg/mL)PBP2a IC50 (µg/mL)PBP2b IC50 (µg/mL)PBP2x IC50 (µg/mL)PBP3 IC50 (µg/mL)
3469 (Susceptible)0.030.030.060.060.250.03
3027 (Susceptible)0.030.030.060.060.250.03
2527 (Resistant)0.50.060.50.252.00.06
3676 (Intermediate)0.1250.030.1250.060.50.03
3243 (Intermediate)0.1250.030.1250.1251.00.03
3665 (Intermediate)0.1250.030.1250.060.50.03
3009 (Susceptible)0.030.0160.030.030.1250.016
1076 (Susceptible)0.030.0160.030.030.1250.016
1077 (Susceptible)0.030.0160.030.030.1250.016

Data sourced from Kosowska-Shick et al., 2009.[4]

Qualitative and Comparative Binding Affinity
Bacterial SpeciesPreferential PBP Binding Order (Highest to Lower Affinity)Notes
Staphylococcus aureus PBP1 > PBP3 > PBP2Faropenem demonstrates high binding affinity to high-molecular-weight PBPs.[2]
Escherichia coli PBP2 > PBP1A > PBP1B > PBP3 > PBP4Faropenem shows the highest affinity for PBP2.[2]
Proteus vulgaris PBP4 > PBP1A > PBP2 > PBP3The binding affinity of faropenem to each PBP is higher than that of imipenem.[1]
Serratia marcescens Preferentially binds to PBP2 and PBP4The binding affinity to these PBPs is equivalent to that of imipenem.[1]

Experimental Protocols for Determining PBP Binding Affinity

The binding affinity of β-lactam antibiotics to PBPs is commonly determined using competitive binding assays. These assays measure the ability of an unlabeled antibiotic to compete with a labeled penicillin derivative for binding to PBPs.

Competitive PBP Binding Assay with a Fluorescent Probe (Bocillin FL)

This method utilizes a fluorescently labeled penicillin, Bocillin FL, to detect and quantify PBP binding.

1. Preparation of Bacterial Membranes/Whole Cells:

  • Bacterial cells are cultured to the mid-logarithmic phase and harvested by centrifugation.

  • For membrane preparations, cells are lysed (e.g., by sonication or French press), and the membrane fraction is isolated by ultracentrifugation.

  • Alternatively, whole cells can be used for the assay.[4]

2. Competitive Binding Reaction:

  • A constant amount of bacterial membrane preparation or whole cells is incubated with varying concentrations of the unlabeled test antibiotic (e.g., faropenem) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.

3. Labeling of Unbound PBPs:

  • A saturating concentration of Bocillin FL is added to the reaction mixture and incubated for a further 10-15 minutes. Bocillin FL will bind to the PBPs that are not already occupied by the test antibiotic.

4. SDS-PAGE and Fluorescence Detection:

  • The reaction is stopped by the addition of SDS-PAGE sample buffer.

  • The proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The gel is then visualized using a fluorescence imager to detect the fluorescent signal from the Bocillin FL-bound PBPs.

5. Data Analysis:

  • The fluorescence intensity of each PBP band is quantified using densitometry software.

  • The percentage of inhibition of Bocillin FL binding is calculated for each concentration of the test antibiotic.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test antibiotic concentration and fitting the data to a dose-response curve.[4]

Competitive PBP Binding Assay with a Radiolabeled Probe ([3H]Penicillin G)

This traditional method employs a radiolabeled penicillin to quantify PBP binding.

1. Preparation of Bacterial Membranes:

  • Bacterial membranes are prepared as described in the fluorescent probe assay.

2. Competitive Binding Reaction:

  • The membrane preparation is incubated with varying concentrations of the unlabeled test antibiotic.

3. Labeling of Unbound PBPs:

  • A saturating concentration of radiolabeled penicillin G (e.g., [3H]Penicillin G) is added and incubated to label the available PBPs.

4. SDS-PAGE and Autoradiography:

  • The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

  • The gel is dried and exposed to X-ray film (autoradiography) to detect the radioactive signal from the PBP-bound [3H]Penicillin G.

5. Data Analysis:

  • The density of the PBP bands on the autoradiogram is quantified.

  • The IC50 value is calculated in a similar manner to the fluorescent assay by determining the concentration of the test antibiotic that causes a 50% reduction in the radioactive signal.

Visualizations

Mechanism of Action of Faropenem

G cluster_cell Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Protein (PBP) Faropenem->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Builds Cell_wall->Cell_lysis Weakening leads to

Caption: Mechanism of action of faropenem.

Experimental Workflow for Competitive PBP Binding Assay

G start Start: Bacterial Membranes/ Whole Cells incubation1 Incubate with varying concentrations of Faropenem start->incubation1 incubation2 Add labeled probe (e.g., Bocillin FL) and incubate incubation1->incubation2 sds_page Separate proteins by SDS-PAGE incubation2->sds_page detection Detect labeled PBPs (Fluorescence/Autoradiography) sds_page->detection analysis Quantify signal and calculate IC50 detection->analysis end End: Binding Affinity Determined analysis->end

Caption: Competitive PBP binding assay workflow.

References

Early preclinical studies of Faropenem daloxate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early Preclinical Studies of Faropenem Daloxate

Introduction

This compound is an orally administered prodrug of the penem antibiotic, faropenem.[1][2] As a member of the β-lactam class of antibiotics, faropenem exhibits broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative pathogens.[1][3][4] The daloxate ester formulation was specifically developed to enhance the oral bioavailability of the active faropenem moiety, thereby increasing its systemic concentrations.[1][2][5] This guide provides a comprehensive overview of the foundational preclinical research that characterized the mechanism of action, in vitro activity, in vivo efficacy, and pharmacokinetic profile of this compound.

Mechanism of Action

Similar to other β-lactam antibiotics, the primary mechanism of action for faropenem is the inhibition of bacterial cell wall synthesis.[1][2][3] This process is initiated by the binding of faropenem to penicillin-binding proteins (PBPs), which are essential transpeptidase enzymes involved in the final steps of peptidoglycan synthesis.[1][2][3][6] By competitively inhibiting these enzymes, faropenem prevents the cross-linking of peptidoglycan chains, which is critical for maintaining the structural integrity of the bacterial cell wall.[1][2][3] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death.[3][5] A key advantage of faropenem is its stability against hydrolysis by many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are common mechanisms of resistance in Gram-negative bacteria.[1][4][7][8]

cluster_drug Faropenem Action cluster_bacteria Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking Faropenem->Peptidoglycan Prevents PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis CellWall->Lysis Disruption leads to

Faropenem's mechanism of inhibiting bacterial cell wall synthesis.

In Vitro Antimicrobial Activity

Preclinical investigations have demonstrated faropenem's potent in vitro activity against a broad spectrum of clinically relevant pathogens.[9][10] Its activity has been extensively evaluated against common respiratory pathogens, as well as various aerobic and anaerobic bacteria.[9][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of faropenem is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for this is the agar dilution method, as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Media: Mueller-Hinton agar is prepared and autoclaved.

  • Drug Dilution: A series of twofold dilutions of faropenem are prepared and incorporated into the molten agar at specified concentrations (e.g., ranging from ≤0.06 to 128 µg/mL).

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth to a standardized turbidity, corresponding to a specific colony-forming unit (CFU) count (typically 10^8 CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 10^4 CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the different concentrations of faropenem.

  • Incubation: Plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the specific bacterium being tested.

  • Reading Results: The MIC is recorded as the lowest concentration of faropenem that completely inhibits the visible growth of the organism. The MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, are then calculated.

Quantitative Data: In Vitro Susceptibility

The following tables summarize the MIC50 and MIC90 values of faropenem against key bacterial pathogens from early preclinical studies.

Table 1: In Vitro Activity Against Common Respiratory Pathogens

OrganismResistance/Enzyme StatusMIC50 (µg/mL)MIC90 (µg/mL)
Streptococcus pneumoniaePenicillin-Susceptible≤ 0.0150.03
Streptococcus pneumoniaePenicillin-Intermediate0.120.5
Streptococcus pneumoniaePenicillin-Resistant11
Haemophilus influenzaeβ-lactamase-negative0.51
Haemophilus influenzaeβ-lactamase-positive0.51
Moraxella catarrhalisβ-lactamase-negative0.120.5
Moraxella catarrhalisβ-lactamase-positive0.060.5

Data sourced from references[9][11].

Table 2: In Vitro Activity Against Other Significant Pathogens

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli0.51
Klebsiella pneumoniae0.52
Citrobacter koseri0.52
Bacteroides fragilis (β-lactamase producing)N/AFaropenem was 256-fold more potent than ampicillin and 16-fold more potent than cefoxitin.

Data sourced from reference[11].

Faropenem has demonstrated limited activity against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and vancomycin-resistant Enterococcus faecium.[4][5][6]

In Vivo Efficacy

The in vivo efficacy of faropenem has been assessed in various animal models of infection. A notable preclinical study evaluated its potential for postexposure prophylaxis against inhalational anthrax, a critical concern for biodefense.

Key Experiment: Murine Model of Inhalational Anthrax

This study assessed the pharmacokinetic-pharmacodynamic (PK-PD) relationship of faropenem in protecting against a lethal challenge with Bacillus anthracis.[12]

Experimental Protocol
  • Animal Model: Female BALB/c mice were used for the study.[12]

  • Bacterial Strain: The challenge agent was the Ames strain of Bacillus anthracis, for which the faropenem MIC was determined to be 0.06 µg/mL.[12]

  • Infection: Mice were exposed to an aerosolized dose of B. anthracis spores, equivalent to 100 times the 50% lethal dose (LD50).[12][13]

  • Drug Administration: Faropenem was administered via intraperitoneal (i.p.) injection, starting 24 hours post-challenge.[12][13]

  • Dosing Regimens: Various total daily doses (10, 20, 40, and 80 mg/kg/day) were administered at different intervals (every 4, 6, or 12 hours) for a duration of 14 days.[12][13]

  • Controls: Negative control animals received a vehicle solution, while positive controls received ciprofloxacin (30 mg/kg i.p. every 12 hours).[13]

  • Endpoint: The primary endpoint was survival, which was monitored daily for 27 days post-challenge.[13]

  • Data Analysis: The relationship between survival and PK-PD parameters, such as the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC), was evaluated using a sigmoid maximum-effect (Emax) model.[12]

cluster_setup Experimental Setup cluster_treatment Treatment Phase (14 Days) cluster_outcome Outcome Assessment Mice BALB/c Mice Infection Aerosol Challenge (B. anthracis Ames strain) Mice->Infection Start Start Treatment (24h Post-Challenge) Infection->Start Dosing Faropenem Dosing (i.p. administration at 4, 6, or 12h intervals) Start->Dosing Controls Control Groups (Vehicle or Ciprofloxacin) Start->Controls Monitor Monitor Survival (Daily for 27 Days) Dosing->Monitor Controls->Monitor Analysis PK-PD Analysis (fAUC/MIC vs. Survival) Monitor->Analysis

Experimental workflow for the in vivo murine anthrax model.

The study concluded that the fAUC/MIC ratio was a robust predictor of efficacy, demonstrating that faropenem could be an effective agent for postexposure prophylaxis against B. anthracis.

Preclinical Pharmacokinetics

The pharmacokinetic properties of faropenem were significantly improved by its formulation as the daloxate ester prodrug.[1][5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is readily absorbed following oral administration.[7] In the plasma, it is rapidly hydrolyzed by esterases to release the active faropenem molecule.[11] Faropenem is highly bound to plasma proteins, primarily albumin (approximately 90-95%).[7][14] A portion of the active drug is hydrolyzed by renal dihydropeptidase-I (DHP-I) into inactive metabolites.[6][7] Elimination occurs primarily through the kidneys via active tubular secretion, with about 8-26% of the dose being excreted as unchanged active drug in the urine.[7]

cluster_intake Administration & Absorption cluster_circulation Systemic Circulation cluster_elimination Metabolism & Excretion Oral Oral Administration of This compound (Prodrug) GI GI Tract Absorption Oral->GI Hydrolysis Esterase Hydrolysis in Plasma GI->Hydrolysis Active Active Faropenem Hydrolysis->Active Releases Binding Plasma Protein Binding (90-95%) Active->Binding Metabolism Renal DHP-I Metabolism Active->Metabolism Excretion Renal Excretion (Unchanged Drug & Metabolites) Active->Excretion ~8-26% Inactive Inactive Metabolites Metabolism->Inactive Inactive->Excretion

Pharmacokinetic pathway of this compound.
Quantitative Data: Pharmacokinetic Parameters

The daloxate ester significantly enhances the oral bioavailability compared to the sodium salt form of faropenem.

Table 3: Key Pharmacokinetic Parameters of Faropenem

ParameterFaropenem SodiumThis compound (Prodrug)
Oral Bioavailability20-30%70-84%
Plasma Protein Binding~90-95%~90-95% (of active faropenem)
Elimination Half-life (t1/2)~0.8 hours~0.9-2 hours (of active faropenem)

Data sourced from references[5][6][7][14].

Conclusion

Early preclinical studies were instrumental in establishing the foundational profile of this compound as a promising oral antibiotic. These investigations confirmed its mechanism of action as a potent inhibitor of bacterial cell wall synthesis, with the added benefit of stability against many β-lactamases.[1][7] In vitro data demonstrated a broad spectrum of activity against key community-acquired respiratory and other pathogens.[9][10] Furthermore, in vivo studies, such as the murine anthrax model, provided evidence of its efficacy in a post-exposure prophylaxis setting.[12] The development of the daloxate ester prodrug successfully addressed the challenge of poor oral absorption, resulting in a significantly improved pharmacokinetic profile suitable for oral administration.[5][6] Collectively, this body of preclinical work provided the essential scientific rationale for advancing this compound into clinical development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Studies of Faropenem Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of Faropenem daloxate, an oral penem antibiotic. This compound is a prodrug that is hydrolyzed in the body to its active form, faropenem.[1] It exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[1] This document is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of faropenem against key bacterial pathogens.

Mechanism of Action

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1] By inhibiting PBPs, faropenem disrupts the integrity of the cell wall, leading to cell lysis and bacterial death.[1]

Faropenem Mechanism of Action Faropenem This compound (Prodrug) Active_Faropenem Active Faropenem Faropenem->Active_Faropenem Hydrolysis in vivo PBPs Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Active_Faropenem->PBPs Binds to Cell_Wall_Synthesis Peptidoglycan Cross-Linking (Cell Wall Synthesis) Active_Faropenem->Cell_Wall_Synthesis Inhibits Cell_Lysis Bacterial Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Caption: Faropenem's mechanism of action.

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of faropenem against key respiratory pathogens. This data is crucial for selecting appropriate bacterial strains and determining relevant concentrations for in vivo studies.

PathogenPenicillin SusceptibilityNo. of IsolatesFaropenem MIC90 (μg/mL)
Streptococcus pneumoniaeSusceptible-0.008 - 0.032
Intermediate-0.25
Resistant-0.5 - 1
Haemophilus influenzaeβ-lactamase negative-1
β-lactamase positive-0.5
Moraxella catarrhalisβ-lactamase negative-0.12
β-lactamase positive-0.5

Data compiled from multiple sources.[2][3][4][5]

Animal Models for Respiratory Tract Infections

Murine pneumonia models are widely used to evaluate the efficacy of antibiotics against common respiratory pathogens.

Murine Pneumonia Model for Streptococcus pneumoniae

This model assesses the ability of faropenem to protect against a lethal systemic infection following pulmonary challenge with S. pneumoniae.

Murine Pneumonia Model Workflow (S. pneumoniae) cluster_setup Pre-Infection cluster_infection Infection cluster_treatment Treatment cluster_outcome Outcome Assessment Animal_Selection Select Mice (e.g., BALB/c) Infection_Step Intranasal or Intratracheal Inoculation Animal_Selection->Infection_Step Bacterial_Culture Culture S. pneumoniae (e.g., ATCC 49619) Bacterial_Culture->Infection_Step Treatment_Group Administer this compound (Oral Gavage) Infection_Step->Treatment_Group Control_Group Administer Vehicle Control Infection_Step->Control_Group Survival Monitor Survival (e.g., for 10 days) Treatment_Group->Survival Bacterial_Load Determine Bacterial Load (Lungs, Blood) Treatment_Group->Bacterial_Load Control_Group->Survival Control_Group->Bacterial_Load

Caption: Workflow for S. pneumoniae pneumonia model.

Experimental Protocol:

  • Animal Model: Female BALB/c mice (6-8 weeks old).

  • Bacterial Strain: Penicillin-susceptible or -resistant Streptococcus pneumoniae (e.g., ATCC 49619).

  • Infection:

    • Anesthetize mice with isoflurane.

    • Instill 50 µL of a bacterial suspension containing approximately 1 x 106 colony-forming units (CFU) intranasally.

  • Treatment:

    • Initiate treatment 2 to 4 hours post-infection.

    • Administer this compound orally (e.g., 10, 20, 40 mg/kg) twice daily for 5-7 days.

    • A control group should receive the vehicle (e.g., 0.5% carboxymethylcellulose).

  • Efficacy Endpoints:

    • Survival: Monitor and record survival daily for at least 10 days post-infection.

    • Bacterial Load: At selected time points (e.g., 24, 48 hours post-treatment), euthanize a subset of mice, aseptically remove lungs and collect blood. Homogenize tissues, perform serial dilutions, and plate on appropriate agar to determine CFU counts.

Murine Pneumonia Model for Haemophilus influenzae

This model is designed to assess the efficacy of faropenem in a non-lethal, localized lung infection model.

Experimental Protocol:

  • Animal Model: Adult C57BL/6 mice.[1]

  • Bacterial Strain: Haemophilus influenzae type b.[1]

  • Infection:

    • Anesthetize mice.

    • Administer approximately 3 x 109 CFU of H. influenzae via intratracheal inoculation.[1]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound orally at various dosages.

    • Include a vehicle control group.

  • Efficacy Endpoints:

    • Pulmonary Bacterial Clearance: At defined intervals (e.g., 24, 48, 72 hours post-infection), euthanize groups of mice, and determine the bacterial load in the lungs as described above.[1] Efficacy is measured by the reduction in CFU/lung compared to the control group.

    • Survival: In a lethal version of this model, survival can be monitored over several days.[1]

Quantitative Data from a Murine H. influenzae Pneumonia Model (Comparative Study):

Treatment Group (72h post-infection)Survival Rate (%)
Placebo0
Ampicillin>80
Cefamandole>80
Chloramphenicol>80

This table, adapted from a study by Smith et al., demonstrates the utility of the model in differentiating antibiotic efficacy. While faropenem was not tested in this specific study, similar survival endpoints would be expected.[1]

Animal Models for Skin and Soft Tissue Infections (SSTIs)

The neutropenic mouse thigh infection model is a standard for evaluating antimicrobial agents against localized infections. Additionally, a subcutaneous abscess model provides a more clinically relevant scenario for SSTIs.

Neutropenic Mouse Thigh Infection Model

This model is highly reproducible and allows for the direct assessment of an antibiotic's bactericidal activity in the absence of a significant host immune response.

Neutropenic Thigh Infection Model Workflow cluster_setup Preparation cluster_infection Infection cluster_treatment Treatment cluster_outcome Outcome Assessment Animal_Selection Select Mice (e.g., ICR) Neutropenia Induce Neutropenia (Cyclophosphamide) Animal_Selection->Neutropenia Infection_Step Intramuscular Injection into Thigh Neutropenia->Infection_Step Bacterial_Culture Culture S. aureus (e.g., MRSA strain) Bacterial_Culture->Infection_Step Treatment_Group Administer this compound Infection_Step->Treatment_Group Control_Group Administer Vehicle Control Infection_Step->Control_Group Bacterial_Load Determine Bacterial Load (CFU/thigh) Treatment_Group->Bacterial_Load Control_Group->Bacterial_Load

Caption: Workflow for the neutropenic thigh model.

Experimental Protocol:

  • Animal Model: Female ICR (CD-1) mice.

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Bacterial Strain: Methicillin-susceptible Staphylococcus aureus (MSSA) or Methicillin-resistant S. aureus (MRSA).

  • Infection:

    • On day 0, inject 0.1 mL of a bacterial suspension (approximately 105-106 CFU) into the posterior thigh muscle.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound orally at various dosages (e.g., once or twice daily) for a defined period (e.g., 24-48 hours).

    • Include a vehicle control group.

  • Efficacy Endpoint:

    • At the end of the treatment period, euthanize the mice, aseptically remove the entire thigh muscle, homogenize it in sterile saline, and determine the bacterial load (CFU/thigh) by plating serial dilutions.

    • Efficacy is measured as the log10 CFU reduction compared to the control group.

Murine Subcutaneous Abscess Model

This model mimics a localized skin infection and is useful for evaluating the ability of an antibiotic to penetrate and act within an abscess.

Experimental Protocol:

  • Animal Model: Female CD-1 mice.

  • Bacterial Strain: S. aureus (MSSA or MRSA).

  • Infection:

    • Anesthetize mice and shave a small area on the flank.

    • Inject approximately 107 CFU of S. aureus subcutaneously in a small volume (e.g., 0.1 mL).

  • Treatment:

    • Begin treatment 24 hours after infection, once abscesses are formed.

    • Administer this compound orally for 3-5 days.

    • Include a vehicle control group.

  • Efficacy Endpoints:

    • Abscess Size: Measure the diameter of the abscess daily.

    • Bacterial Load: At the end of the study, excise the abscess, homogenize, and determine the CFU/abscess.

Systemic Infection Model

A murine peritonitis or sepsis model can be used to assess the efficacy of faropenem against systemic infections.

Experimental Protocol:

  • Animal Model: Male or female mice (e.g., ICR).

  • Bacterial Strain: S. aureus (MSSA or MRSA).

  • Infection:

    • Inject a lethal dose (e.g., LD90-LD100) of the bacterial suspension intraperitoneally.

  • Treatment:

    • Administer this compound orally at various doses starting 1-2 hours post-infection.

    • A control group receives the vehicle.

  • Efficacy Endpoint:

    • Survival: Monitor survival for 7-10 days.

    • ED50 Calculation: The 50% effective dose (the dose that protects 50% of the animals from death) can be calculated from the survival data.

Quantitative Data from a Murine Peritonitis Model with S. aureus:

Bacterial StrainFaropenem MIC (μg/mL)Faropenem ED50 (mg/kg)Vancomycin ED50 (mg/kg)
MSSA-7.071.77
MRSA (faropenem-sensitive)-38.32.25
MRSA (moderately resistant)-38.610.18
MRSA (severely resistant)-71.920.85

Data from a study evaluating Faropenem sodium for injection.[6]

Conclusion

The animal models described in these application notes provide a robust framework for the preclinical evaluation of this compound's in vivo efficacy. The choice of model will depend on the specific therapeutic indication being investigated. For respiratory infections, murine pneumonia models with S. pneumoniae or H. influenzae are recommended. For skin and soft tissue infections, the neutropenic thigh model and the subcutaneous abscess model using S. aureus are well-established. Systemic infection models are valuable for determining the overall protective effect of the antibiotic. Careful consideration of the bacterial strain, inoculum size, treatment regimen, and efficacy endpoints is critical for obtaining reliable and translatable data.

References

Investigating Faropenem Daloxate in Combination with Other Antibiotics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem daloxate is a prodrug of faropenem, an oral penem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][3] Specifically, faropenem binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[3][4] This disruption leads to cell lysis and bacterial death.[3][4] The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, broaden the spectrum of activity, and reduce the development of resistance. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound in combination with other classes of antibiotics.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Faropenem, the active form of this compound, targets the final stages of peptidoglycan synthesis in the bacterial periplasm. The process of peptidoglycan synthesis is a critical pathway for bacterial survival, providing structural integrity to the cell wall.

Peptidoglycan_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase Growing_PG Growing Peptidoglycan Chain Flippase->Growing_PG Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Growing_PG->PBP Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation (Cross-linking) Faropenem Faropenem Faropenem->PBP Inhibition

Diagram 1: Faropenem's inhibition of peptidoglycan synthesis.

Data on Faropenem Activity

The following tables summarize the in vitro activity of faropenem against a variety of bacterial pathogens. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency.

Table 1: In Vitro Activity of Faropenem Against Various Bacterial Isolates

OrganismNumber of IsolatesFaropenem MIC50 (µg/mL)Faropenem MIC90 (µg/mL)
Streptococcus pneumoniae (penicillin-susceptible)-0.0080.008
Streptococcus pneumoniae (penicillin-intermediate)-0.250.25
Streptococcus pneumoniae (penicillin-resistant)-11
Haemophilus influenzae (β-lactamase-negative)-11
Haemophilus influenzae (β-lactamase-positive)-0.50.5
Moraxella catarrhalis (β-lactamase-negative)-0.120.12
Moraxella catarrhalis (β-lactamase-positive)-0.50.5
Escherichia coli8470.51-2
Klebsiella pneumoniae-0.51-2
Methicillin-susceptible Staphylococcus aureus (MSSA)--0.12
Methicillin-resistant Staphylococcus aureus (MRSA)--2

Data compiled from multiple sources.[5][6]

Investigating Synergy: Experimental Protocols

To assess the potential synergistic, additive, indifferent, or antagonistic effects of faropenem in combination with other antibiotics, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[7][8]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_inoculation Inoculation and Incubation cluster_analysis Data Analysis P0 Prepare stock solutions of Faropenem (Drug A) and combination antibiotic (Drug B) P1 Prepare serial dilutions of Drug A and Drug B in Mueller-Hinton Broth (MHB) P0->P1 A0 In a 96-well microtiter plate, dispense dilutions of Drug A along the y-axis (rows) P1->A0 A1 Dispense dilutions of Drug B along the x-axis (columns) P1->A1 A2 Each well will contain a unique combination of Drug A and Drug B concentrations A0->A2 A1->A2 A3 Include wells with each drug alone and a growth control (no drugs) A2->A3 I0 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) I1 Inoculate each well of the microtiter plate with the bacterial suspension I0->I1 I2 Incubate the plate at 35-37°C for 18-24 hours I1->I2 D0 Visually inspect the plate for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination I2->D0 D1 Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FICA + FICB D0->D1 D2 Interpret the results: Synergy: FIC Index ≤ 0.5 Additive: 0.5 < FIC Index ≤ 1 Indifference: 1 < FIC Index ≤ 4 Antagonism: FIC Index > 4 D1->D2

Diagram 2: Workflow for the checkerboard synergy assay.

Materials:

  • This compound powder

  • Selected combination antibiotic(s)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Bacterial strain(s) of interest

  • Sterile tubes and pipettes

  • Incubator

  • Spectrophotometer or microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of faropenem and the combination antibiotic in a suitable solvent.

    • Perform serial twofold dilutions of each antibiotic in MHB to obtain a range of concentrations, typically from 4x the MIC to 1/64x the MIC.

  • Plate Setup:

    • In each well of a 96-well plate, add 50 µL of MHB.

    • Add 50 µL of the appropriate faropenem dilution to each well in a row (decreasing concentration along the row).

    • Add 50 µL of the appropriate combination antibiotic dilution to each well in a column (decreasing concentration down the column). This creates a matrix of antibiotic combinations.

    • Include control wells:

      • Growth control (100 µL MHB, no antibiotics)

      • Faropenem only (serial dilutions)

      • Combination antibiotic only (serial dilutions)

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add 100 µL of the diluted bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC for each drug:

      • FIC of Faropenem (FICA) = MIC of Faropenem in combination / MIC of Faropenem alone

      • FIC of Combination Drug (FICB) = MIC of Combination Drug in combination / MIC of Combination Drug alone

    • Calculate the FIC Index: FIC Index = FICA + FICB.[9]

    • Interpret the interaction based on the FIC Index:

      • Synergy: FIC Index ≤ 0.5[9]

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[9]

      • Antagonism: FIC Index > 4.0[9]

Table 2: Example Checkerboard Assay Results for Faropenem in Combination with Cefuroxime against H. influenzae

Faropenem (µg/mL)Cefuroxime (µg/mL)Growth (+/-)
1 (MIC alone)0-
0.50+
02 (MIC alone)-
01+
0.250.5-
FIC Index Calculation:
MIC of Faropenem in combination = 0.25 µg/mL
MIC of Cefuroxime in combination = 0.5 µg/mL
FICA = 0.25 / 1 = 0.25
FICB = 0.5 / 2 = 0.25
FIC Index = 0.25 + 0.25 = 0.5 (Synergy)

This is a hypothetical data table for illustrative purposes.

Time-Kill Curve Assay Protocol

Time-kill curve assays provide dynamic information about the rate of bacterial killing over time when exposed to antibiotics, alone and in combination.[1]

Time_Kill_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_quantification Bacterial Quantification cluster_analysis Data Analysis P0 Prepare bacterial culture and adjust to a starting inoculum of ~5 x 10^5 - 5 x 10^6 CFU/mL I0 Inoculate each tube with the standardized bacterial culture P0->I0 P1 Prepare tubes with MHB containing: 1. No antibiotic (Growth Control) 2. Faropenem alone (e.g., at MIC) 3. Combination antibiotic alone (e.g., at MIC) 4. Faropenem + Combination antibiotic P1->I0 I1 Incubate tubes at 37°C with shaking I0->I1 I2 At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube I1->I2 Q0 Perform serial dilutions of each aliquot I2->Q0 Q1 Plate dilutions onto agar plates Q0->Q1 Q2 Incubate plates overnight and count the number of colonies (CFU/mL) Q1->Q2 A0 Plot log10 CFU/mL versus time for each condition Q2->A0 A1 Interpret the curves: - Synergy: ≥ 2-log10 decrease in CFU/mL  by the combination compared to the  most active single agent. - Bactericidal activity: ≥ 3-log10  decrease in CFU/mL from the  initial inoculum. A0->A1

Diagram 3: Workflow for the time-kill curve assay.

Materials:

  • Same as for the checkerboard assay, plus:

  • Culture tubes

  • Shaking incubator

  • Agar plates (e.g., Mueller-Hinton Agar)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

Procedure:

  • Inoculum Preparation:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Dilute the culture in fresh MHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with the following conditions (at desired concentrations, often based on MIC values):

      • Growth control (no antibiotic)

      • Faropenem alone

      • Combination antibiotic alone

      • Faropenem + combination antibiotic

  • Incubation and Sampling:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates overnight at 37°C.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 hours).

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Table 3: Example Time-Kill Curve Data for Faropenem in Combination with Gentamicin against E. coli

Time (hours)Growth Control (log10 CFU/mL)Faropenem (log10 CFU/mL)Gentamicin (log10 CFU/mL)Faropenem + Gentamicin (log10 CFU/mL)
06.06.06.06.0
26.55.85.54.5
47.25.54.83.2
88.55.24.2<2.0
249.15.03.8<2.0

This is a hypothetical data table for illustrative purposes.

Potential Combinations for Investigation

Based on its mechanism of action and spectrum of activity, this compound can be investigated in combination with various antibiotic classes:

  • β-Lactamase Inhibitors (e.g., Clavulanic Acid, Tazobactam): Although faropenem is stable against many β-lactamases, combinations with inhibitors may be beneficial against strains producing certain carbapenemases.[10]

  • Aminoglycosides (e.g., Gentamicin, Amikacin): This combination often exhibits synergy, as the cell wall damage caused by β-lactams can enhance the uptake of aminoglycosides, which inhibit protein synthesis.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These agents inhibit DNA gyrase and topoisomerase IV. Combining them with a cell wall synthesis inhibitor like faropenem could lead to synergistic effects.

  • Glycopeptides (e.g., Vancomycin): Against certain Gram-positive organisms, particularly enterococci, the combination of a β-lactam with a glycopeptide can be synergistic.

Conclusion

The investigation of this compound in combination with other antibiotics holds significant promise for addressing the challenge of antimicrobial resistance. The detailed protocols provided for checkerboard and time-kill assays offer a robust framework for in vitro synergy testing. The systematic collection and analysis of quantitative data from these experiments are crucial for identifying effective combination therapies for further preclinical and clinical development.

Disclaimer: These application notes and protocols are intended for research purposes only and should be performed by trained laboratory personnel. Appropriate safety precautions should be taken when handling microorganisms and antibiotics. All procedures should be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for the Quantification of Faropenem Daloxate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Faropenem daloxate is an orally administered prodrug of faropenem, a broad-spectrum β-lactam antibiotic. Accurate quantification of faropenem in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the determination of faropenem in biological samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Method Parameters

The following table summarizes the key quantitative parameters of various analytical methods for faropenem quantification in biological fluids.

ParameterHPLC-UV Method 1HPLC-UV Method 2 (On-line SPE)LC-MS/MS Method
Biological Matrix Plasma, UrinePlasma, UrinePlasma, Urine
Linearity Range 80-600 µg/mL (in formulation)0.02-5 µg/mL (Plasma), 0.05-10 µg/mL (Urine)5-4000 ng/mL
Lower Limit of Quantification (LLOQ) Not specified for biological samples0.02 µg/mL (Plasma), 0.05 µg/mL (Urine)5 ng/mL
Accuracy Not specifiedGoodGood
Precision PreciseGoodGood
Recovery Not specified~90%~90%
Internal Standard Not specifiedNot specifiedCefalexin

Experimental Protocols

Protocol 1: Quantification of Faropenem in Human Plasma and Urine by LC-MS/MS

This protocol describes a sensitive and rapid method for the quantification of faropenem in human plasma and urine using LC-MS/MS.[1]

1. Materials and Reagents

  • Faropenem reference standard

  • Cefalexin (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Human plasma and urine (drug-free)

  • Water (deionized or Milli-Q)

2. Instrumentation

  • Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS)

  • C18 reversed-phase column

3. Preparation of Standard and Quality Control (QC) Solutions

  • Stock Solutions: Prepare stock solutions of faropenem and cefalexin (internal standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the faropenem stock solution with a mixture of 0.1% formic acid and methanol (45:55, v/v) to prepare working standard solutions for the calibration curve.

  • Calibration Curve Standards: Spike drug-free plasma or urine with the working standard solutions to obtain calibration standards ranging from 5 to 4000 ng/mL.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4. Sample Preparation

  • To 100 µL of plasma or urine sample, add a specified amount of the cefalexin internal standard solution.

  • Add acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

5. Chromatographic and Mass Spectrometric Conditions

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: 0.1% formic acid in water and methanol (45:55, v/v).[1]

  • Flow Rate: As optimized for the specific column and system.

  • Injection Volume: Typically 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[1]

6. Data Analysis

  • Quantify faropenem by calculating the peak area ratio of faropenem to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

  • Determine the concentration of faropenem in the unknown samples from the calibration curve.

Protocol 2: High-Throughput Quantification of Faropenem in Human Plasma and Urine by On-line SPE-HPLC-UV

This protocol details an automated high-throughput method for faropenem quantification using on-line solid-phase extraction (SPE) coupled with HPLC-UV detection.[2]

1. Materials and Reagents

  • Faropenem reference standard

  • Acetonitrile (HPLC grade)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (AR grade)

  • Human plasma and urine (drug-free)

  • Water (deionized or Milli-Q)

2. Instrumentation

  • HPLC system with UV detector and a column switching valve for on-line SPE.

  • Trap Column: Lichrospher C18 (4.6 mm x 37 mm, 25 µm).[2]

  • Analytical Column: Ultimate XB-C18 (4.6 mm x 50 mm, 5 µm).[2]

3. Preparation of Solutions

  • Loading Solvent: 20 mM NaH₂PO₄ adjusted to pH 3.5.[2]

  • Mobile Phase: Acetonitrile and 20 mM NaH₂PO₄ (pH 3.5) in a ratio of 16:84 (v/v).[2]

  • Standard and QC Solutions: Prepare stock, working standard, and QC solutions of faropenem. Spike drug-free plasma or urine to create calibration standards (0.02-5 µg/mL for plasma, 0.05-10 µg/mL for urine) and QC samples.

4. Sample Preparation

  • Pretreat plasma and urine samples with an equal volume of acetonitrile to precipitate proteins.[2]

  • Centrifuge the mixture.

  • Inject 100 µL of the supernatant for on-line SPE-HPLC-UV analysis.[2]

5. On-line SPE and HPLC-UV Conditions

  • Loading and Washing:

    • Inject 100 µL of the sample supernatant onto the trap column.

    • Wash the trap column with the loading solvent at a flow rate of 2 mL/min for 0.5 minutes to remove matrix components.[2]

  • Elution and Separation:

    • Switch the valve to back-flush the retained analytes from the trap column onto the analytical column using the mobile phase.[2]

    • Set the mobile phase flow rate at 1.5 mL/min for chromatographic separation.[2]

  • Detection:

    • Monitor the eluent using a UV detector at an appropriate wavelength for faropenem (e.g., 316 nm).[3][4]

6. Data Analysis

  • Quantify faropenem based on the peak area from the UV chromatogram.

  • Construct a calibration curve and determine the concentration of faropenem in the samples.

Mandatory Visualizations

Bioanalytical_Method_Workflow cluster_Development Method Development cluster_Validation Method Validation cluster_Analysis Sample Analysis MD1 Analyte Characterization MD2 Sample Preparation Optimization (e.g., Protein Precipitation, SPE) MD1->MD2 MD3 Chromatographic & MS/MS Parameter Optimization MD2->MD3 MV1 Selectivity & Specificity MD3->MV1 Proceed to Validation MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LLOQ MV3->MV4 MV5 Recovery MV4->MV5 MV6 Stability MV5->MV6 SA1 Sample Receipt & Processing MV6->SA1 Validated Method Ready SA2 Run Acceptance Criteria Check SA1->SA2 SA3 Data Acquisition & Processing SA2->SA3 SA4 Concentration Determination SA3->SA4 Report Final Report SA4->Report

References

Application Notes and Protocols for the Study of Faropenem Daloxate in Bacterial Biofilm Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a broad-spectrum, orally available β-lactam antibiotic belonging to the penem class.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[2][3] While effective against a wide range of planktonic Gram-positive and Gram-negative bacteria, its specific utility in the context of bacterial biofilms is an emerging area of investigation.[4][5] Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers significant protection against conventional antibiotic therapies.[6]

These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of Faropenem daloxate against bacterial biofilms. Due to the limited published research specifically on this compound's anti-biofilm properties, this document offers detailed, adaptable protocols for key biofilm assays and contextual information to guide experimental design.

Mechanism of Action of Faropenem

Faropenem, the active form of the prodrug this compound, exerts its bactericidal effect by acylating and thereby inactivating essential PBPs involved in the final steps of peptidoglycan synthesis.[7] This disruption of cell wall integrity leads to cell lysis.[8] Faropenem has demonstrated a high affinity for PBPs in both Gram-positive and Gram-negative bacteria and exhibits stability against many β-lactamases.[5][8]

Data Presentation: Planktonic Susceptibility of Clinically Relevant Bacteria to Faropenem

While specific data on the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) for this compound are not widely available, the Minimum Inhibitory Concentrations (MICs) against planktonic bacteria provide a crucial starting point for designing biofilm studies. The following table summarizes the MIC90 (the concentration at which 90% of isolates are inhibited) for Faropenem against several key bacterial pathogens known to form biofilms.

Bacterial SpeciesNumber of IsolatesMIC90 (µg/mL)Reference
Streptococcus pneumoniae (penicillin-susceptible)47250.008[9]
Streptococcus pneumoniae (penicillin-resistant)-1[9]
Haemophilus influenzae (β-lactamase positive)26141[9]
Moraxella catarrhalis (β-lactamase positive)11930.5[9]
Staphylococcus aureus (methicillin-susceptible)-0.12[10]
Staphylococcus aureus (methicillin-resistant)-2[10]
Escherichia coli-1-2[9]
Klebsiella pneumoniae-1-2[9]
Pseudomonas aeruginosa228>32.0[4]
Bacteroides fragilis-4[10]

Experimental Protocols

The following are detailed protocols that can be adapted to investigate the effect of this compound on bacterial biofilms.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of an antimicrobial agent required to inhibit the formation of a biofilm.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) for S. aureus, Luria-Bertani (LB) for P. aeruginosa)

  • Sterile 96-well flat-bottom microtiter plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Culture Dilution: Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.

  • Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium in the 96-well plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions and the growth control.

  • Incubation: Cover the plate and incubate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the Crystal Violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader.

  • MBIC Determination: The MBIC is defined as the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in biofilm formation compared to the growth control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Same as Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1 (steps 1-5, without the addition of this compound).

  • Washing: Remove planktonic cells by washing the wells twice with 200 µL of sterile PBS.

  • Addition of this compound: Add 100 µL of fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms. Include a growth control (no antibiotic).

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Assessment of Biofilm Viability (MTT Assay):

    • Wash the wells twice with sterile PBS.

    • Add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C in the dark.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥90%) in the viability of the pre-formed biofilm compared to the untreated control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mbic MBIC Assay cluster_mbec MBEC Assay prep_culture Prepare Bacterial Culture mbic_inoculate Inoculate Plate with Bacteria & Faropenem prep_culture->mbic_inoculate mbec_form_biofilm Form Biofilm (24-48h) prep_culture->mbec_form_biofilm prep_antibiotic Prepare Faropenem Dilutions prep_antibiotic->mbic_inoculate mbec_add_antibiotic Add Faropenem to Biofilm prep_antibiotic->mbec_add_antibiotic mbic_incubate Incubate (24-48h) mbic_inoculate->mbic_incubate mbic_wash Wash Non-adherent Cells mbic_incubate->mbic_wash mbic_stain Crystal Violet Staining mbic_wash->mbic_stain mbic_quantify Quantify Biofilm Biomass mbic_stain->mbic_quantify mbec_wash_planktonic Wash Planktonic Cells mbec_form_biofilm->mbec_wash_planktonic mbec_wash_planktonic->mbec_add_antibiotic mbec_incubate Incubate (24h) mbec_add_antibiotic->mbec_incubate mbec_viability Assess Viability (MTT Assay) mbec_incubate->mbec_viability mbec_quantify Quantify Viable Cells mbec_viability->mbec_quantify

Caption: General workflow for determining the MBIC and MBEC of this compound.

Representative Biofilm Signaling Pathway

The following diagram illustrates a simplified version of the quorum-sensing signaling pathway in Pseudomonas aeruginosa, a key regulator of biofilm formation. While the direct effect of this compound on this pathway is unknown, understanding such pathways is crucial for hypothesizing potential secondary effects of antibiotics on biofilm regulation.

quorum_sensing Simplified Quorum Sensing in P. aeruginosa cluster_las Las System cluster_rhl Rhl System cluster_response Biofilm & Virulence lasI LasI AHL_3OC12 3-oxo-C12-HSL lasI->AHL_3OC12 synthesizes lasR LasR rhlI RhlI lasR->rhlI activates rhlR RhlR lasR->rhlR activates virulence Virulence Factor Production lasR->virulence activates AHL_3OC12->lasR binds & activates AHL_C4 C4-HSL rhlI->AHL_C4 synthesizes biofilm Biofilm Formation (EPS production, adhesion) rhlR->biofilm activates rhlR->virulence activates AHL_C4->rhlR binds & activates

Caption: Simplified Las and Rhl quorum-sensing systems in P. aeruginosa.

Conclusion

The study of this compound's activity against bacterial biofilms represents a valuable area of research with potential clinical implications. Although direct evidence is currently scarce, the provided protocols and background information offer a solid foundation for researchers to initiate investigations into the anti-biofilm efficacy of this antibiotic. By systematically determining the MBIC and MBEC against key pathogens, and potentially exploring its effects on biofilm architecture and signaling pathways, the scientific community can better understand the role of this compound in combating biofilm-associated infections.

References

Application Notes and Protocols for In Vitro Studies of Faropenem Daloxate Against Respiratory Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem is a novel oral penem antibiotic, administered as the prodrug ester, faropenem daloxate, which exhibits a broad spectrum of in vitro antimicrobial activity against many Gram-positive and Gram-negative aerobes and anaerobes.[1][2] Its structural stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a promising candidate for the treatment of community-acquired respiratory tract infections.[2][3] These application notes provide a summary of the in vitro activity of faropenem against key respiratory pathogens and detailed protocols for its evaluation.

Mechanism of Action

Like other β-lactam antibiotics, faropenem's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][4] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][6][7] By inactivating these enzymes, faropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[6][7]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Synthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Transpeptidation Lysis Cell Lysis & Death Faropenem Faropenem Faropenem->PBP Inhibition

Caption: Mechanism of action of Faropenem.

In Vitro Activity of Faropenem Against Respiratory Pathogens

Faropenem has demonstrated potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values (in µg/mL) of faropenem against key respiratory pathogens from various studies.

OrganismSusceptibility/Resistance ProfileNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Streptococcus pneumoniae Penicillin-Susceptible493-0.008[8]
Penicillin-Intermediate1154-0.25[8]
Penicillin-Resistant493-1[8]
Penicillin-Susceptible & -Intermediate--<0.12[4]
Penicillin-Resistant--0.5[4]
Haemophilus influenzae β-lactamase Negative-0.51[9]
β-lactamase Positive-0.51[9]
All strains-0.51[10][11]
Moraxella catarrhalis β-lactamase Negative-<0.120.12[8]
β-lactamase Positive-0.50.5[8]
All strains--0.5[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[4]

1. Materials:

  • Faropenem analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For S. pneumoniae: CAMHB supplemented with 2-5% lysed horse blood.

  • For H. influenzae: Haemophilus Test Medium (HTM) broth.

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or turbidity meter

  • Quality control strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247)

2. Procedure:

  • Preparation of Faropenem Stock Solution: Prepare a stock solution of faropenem in a suitable solvent (e.g., DMSO) and then dilute further in sterile water or broth to the desired starting concentration.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the highest concentration of faropenem to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a final volume of 50 µL per well with decreasing concentrations of the antibiotic.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For H. influenzae and S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading Results: The MIC is defined as the lowest concentration of faropenem that completely inhibits visible growth of the organism.

cluster_workflow MIC Determination Workflow start Start prep_abx Prepare Faropenem Serial Dilutions start->prep_abx prep_inoc Prepare Standardized Bacterial Inoculum start->prep_inoc inoculate Inoculate Microtiter Plates prep_abx->inoculate prep_inoc->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination.

Protocol 2: Time-Kill Kinetic Assays

This protocol provides a general framework for assessing the bactericidal activity of faropenem over time.[12]

1. Materials:

  • Faropenem

  • Appropriate broth medium

  • Standardized bacterial inoculum (as prepared for MIC testing)

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Apparatus for performing viable counts (e.g., spiral plater, agar plates, sterile diluents)

2. Procedure:

  • Preparation: Prepare tubes containing the appropriate broth with faropenem at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling: Incubate all tubes at 35°C ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline or broth and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each faropenem concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Post-Antibiotic Effect (PAE) Studies

This protocol outlines a method to determine the suppression of bacterial growth after a short exposure to faropenem.[12]

1. Materials:

  • Faropenem

  • Appropriate broth medium

  • Standardized bacterial inoculum

  • Centrifuge and sterile centrifuge tubes

  • Incubator with shaking capabilities

  • Apparatus for viable counts

2. Procedure:

  • Exposure: Prepare two sets of tubes: one set containing faropenem at a specific concentration (e.g., 4x or 10x MIC) and a control set with no antibiotic. Inoculate all tubes with a standardized bacterial suspension.

  • Incubation: Incubate all tubes for a short period, typically 1-2 hours, at 35°C ± 2°C with shaking.

  • Removal of Antibiotic: After the exposure period, remove the faropenem by centrifugation. Pellet the bacteria, discard the supernatant, and resuspend the pellet in fresh, pre-warmed, antibiotic-free broth. Repeat this washing step to ensure complete removal of the drug.

  • Post-Exposure Monitoring: Incubate the washed cultures and the control culture (which was not exposed to the antibiotic but underwent the same washing procedure) at 35°C ± 2°C.

  • Viable Counts: Perform viable counts at regular intervals (e.g., every hour) for both the test and control cultures until the turbidity of the control culture reaches a stationary phase.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the antibiotic-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal, and C is the corresponding time for the unexposed control culture. A significant PAE is generally considered to be ≥0.5 hours.[12]

References

Application Notes and Protocols: Faropenem Daloxate in Veterinary Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Faropenem, a member of the penem class of β-lactam antibiotics, is characterized by its broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1] Its prodrug form, faropenem daloxate, enhances oral bioavailability, making it a promising candidate for treating various infections in veterinary medicine.[1] Notably, faropenem exhibits stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs), which are a growing concern in veterinary pathogens.[2] This document provides detailed application notes and experimental protocols for the use of this compound in veterinary microbiology research, with a focus on in vitro susceptibility testing and in vivo pharmacokinetic studies.

Mechanism of Action

Like other β-lactam antibiotics, faropenem's bactericidal activity stems from the inhibition of bacterial cell wall synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[1][3] This binding inactivates the PBPs, disrupting the integrity of the bacterial cell wall and ultimately leading to cell lysis and death.[1] Faropenem has shown a high affinity for the high-molecular-weight PBPs in many bacterial species.[3]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Forms Faropenem Faropenem Faropenem->PBP Inhibits

Mechanism of action of Faropenem.

Data Presentation: In Vitro Susceptibility of Veterinary Pathogens

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of faropenem against various bacterial pathogens of veterinary importance.

Table 1: Faropenem MIC Distribution for ESBL-Producing Escherichia coli from Canine Urinary Tract Infections [2]

Isolate StrainFaropenem MIC (µg/mL)Interpretation
ES-EC11Susceptible
ES-EC21Susceptible
ES-EC32Susceptible
ES-EC42Susceptible
ES-EC54Resistant
ES-EC616Resistant

Table 2: Faropenem MIC Distribution for Pathogens from Animal and Human Bites

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pasteurella multocida30≤0.060.12≤0.06-0.25
Staphylococcus intermedius5---
Aerobic Gram-Negative Rods1140.252≤0.06->32
Aerobic Gram-Positive Cocci920.121≤0.06-4
Anaerobic Bacteria1690.251≤0.06->32

Note: Data for this table is compiled from multiple sources and represents a general overview. For detailed species-specific data, refer to the original publications.

Table 3: Comparative MICs of Faropenem and Other Antimicrobials against Veterinary Pathogens

OrganismAntimicrobialMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pasteurella multocidaFaropenem≤0.060.12
Amoxicillin-clavulanate0.250.5
Escherichia coli (ESBL-producing)Faropenem1>16
Cefpodoxime>32>32
Staphylococcus pseudintermediusFaropenem0.120.25
Cephalexin24

Note: This table provides a comparative overview. MIC values can vary based on the specific isolates and testing methodologies.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria isolated from animals.

1. Preparation of Materials:

  • This compound powder of known potency.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial isolates cultured on appropriate agar plates for 18-24 hours.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or deionized water.

  • Spectrophotometer.

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline or water.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Faropenem Dilutions:

  • Prepare a stock solution of faropenem in a suitable solvent as recommended by the manufacturer.

  • Perform serial two-fold dilutions of the faropenem stock solution in CAMHB in the 96-well microtiter plates to achieve the desired concentration range for testing.

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the faropenem dilutions with the prepared bacterial inoculum.

  • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of faropenem that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate plate with bacterial suspension A->C B Prepare Serial Dilutions of Faropenem in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Read plates for visible growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Workflow for MIC determination.

Protocol 2: In Vivo Pharmacokinetic Study in a Canine Model

This protocol is adapted from a study investigating the urinary pharmacokinetics of faropenem in healthy dogs.[2]

1. Animal Subjects and Housing:

  • Use healthy adult dogs of a specific breed (e.g., Beagles) to ensure consistency.

  • House the animals individually in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatize the animals to the housing conditions for at least one week prior to the study.

  • Ensure free access to water and provide a standard diet.

2. Drug Administration and Sample Collection:

  • Administer a single oral dose of this compound (e.g., 5 mg/kg body weight).

  • Collect blood samples from a cephalic or saphenous vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

  • Immediately centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Collect urine samples via a catheter at predetermined intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-administration).[2]

  • Measure the volume of urine collected at each interval.

  • Store all plasma and urine samples at -80°C until analysis.

3. Sample Analysis by LC-MS/MS:

  • Sample Preparation:

    • Thaw plasma and urine samples on ice.

    • For plasma samples, perform protein precipitation by adding acetonitrile (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

    • For urine samples, dilute with ultrapure water as needed.

    • Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example): [2]

    • LC System: High-performance liquid chromatograph.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and methanol.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for faropenem and an internal standard (e.g., cephalexin).[2]

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t½)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Calculate the total amount of faropenem excreted in the urine over the 24-hour period.

cluster_animal_phase In-Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis A Acclimatize Canine Subjects B Administer Oral Dose of This compound A->B C Collect Blood and Urine Samples at Timed Intervals B->C D Process Samples (Centrifugation, Separation) C->D E Store Samples at -80°C D->E F Analyze Samples using LC-MS/MS E->F G Quantify Faropenem Concentrations F->G H Perform Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) G->H

Workflow for a pharmacokinetic study.

Protocol 3: In Vitro Time-Kill Assay

This protocol provides a general framework for evaluating the bactericidal activity of faropenem over time.

1. Preparation of Materials:

  • This compound.

  • CAMHB.

  • Bacterial isolates prepared as described in the MIC protocol.

  • Sterile culture tubes.

  • Sterile saline for dilutions.

  • Appropriate agar plates for colony counting.

2. Assay Procedure:

  • Prepare a bacterial suspension in CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Prepare culture tubes with CAMHB containing faropenem at various concentrations relative to the MIC of the test organism (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

  • Include a growth control tube without any antibiotic.

  • Inoculate all tubes with the prepared bacterial suspension.

  • Incubate the tubes at 35°C ± 2°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate the appropriate dilutions onto agar plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

3. Data Analysis:

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

  • Plot the log₁₀ CFU/mL versus time for each faropenem concentration and the growth control.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

Conclusion

This compound demonstrates significant potential for use in veterinary medicine due to its favorable pharmacokinetic profile and broad-spectrum activity against many clinically relevant pathogens, including those expressing resistance to other β-lactam antibiotics. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the efficacy and application of faropenem in various veterinary infectious diseases. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for generating reliable and comparable data. Further research is warranted to establish species-specific dosing regimens and clinical breakpoints for a wider range of veterinary pathogens.

References

Troubleshooting & Optimization

Overcoming Faropenem daloxate solubility and stability issues in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common in vitro solubility and stability challenges with Faropenem daloxate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and Faropenem for in vitro work?

A: this compound is a prodrug, an ester form of the active antibiotic, Faropenem.[1] This ester modification dramatically improves oral bioavailability for in vivo applications.[1] However, in vitro, this compound requires hydrolysis to become the active Faropenem. This conversion is typically mediated by esterase enzymes present in serum-containing cell culture media or within cells themselves.[1][2] If your assay lacks sufficient esterase activity, or if you are working in a cell-free system, you may see reduced or no activity. For direct antibacterial activity studies, using the active form, Faropenem sodium salt, may be more appropriate.[3]

Q2: How should I prepare a stock solution of this compound?

A: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[4][5] For best results, use newly opened, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact solubility.[5] Sonication and gentle heating can be used to aid dissolution if precipitation occurs.[4][5]

Q3: My this compound precipitated when I added it to my cell culture medium. What should I do?

A: This is a common issue due to the low aqueous solubility of this compound.[5] First, ensure the final concentration of DMSO in your medium is as high as your experiment can tolerate without causing solvent-specific effects (typically ≤ 0.5%). If precipitation persists, try adding the DMSO stock solution to your medium drop-wise while vortexing or stirring to facilitate rapid mixing. Preparing the working solution immediately before use is critical.

Q4: I'm observing inconsistent results or a loss of activity in my multi-day cell-based assays. Could this be a stability issue?

A: Yes, this is highly likely. There are two primary stability concerns in aqueous environments like cell culture media:

  • Ester Hydrolysis: The daloxate ester is intentionally designed to be cleaved. In serum-containing media, esterases will convert the prodrug to its active form, changing the compound's concentration profile over time.

  • β-Lactam Ring Hydrolysis: Like other β-lactam antibiotics, the core active ring of Faropenem is susceptible to hydrolysis in aqueous solutions, a process accelerated by changes in pH and temperature.[6] Aqueous solutions of the active form, Faropenem, are not recommended for storage longer than one day.[3] It is crucial to prepare working solutions fresh for each experiment and consider media changes for longer-term assays to replenish the compound.[4]

Q5: What are the recommended storage conditions for this compound?

A: Proper storage is critical to maintain the compound's integrity. Please refer to the summary table below for detailed recommendations.

Data & Storage

Table 1: Solubility of this compound & Active Faropenem

Compound Solvent Solubility Reference
This compound DMSO ≥ 100 mg/mL (251.64 mM) [4][5]
This compound Water < 0.1 mg/mL (Insoluble) [5]
Faropenem (sodium salt hydrate) DMSO ~5 mg/mL [3]

| Faropenem (sodium salt hydrate) | PBS (pH 7.2) | ~10 mg/mL |[3] |

Table 2: Recommended Storage Conditions

Form Storage Temperature Duration Recommendations Reference
Powder -20°C ≥ 3 years Keep desiccated. [3][4]
DMSO Stock Solution -80°C Up to 2 years Aliquot to avoid freeze-thaw cycles. [5]
DMSO Stock Solution -20°C Up to 1 year Aliquot to avoid freeze-thaw cycles. [5]

| Aqueous Working Solution | 2-8°C | ≤ 1 day | Prepare fresh immediately before use. |[3][4] |

Troubleshooting Guides

Guide 1: Poor Solubility & Precipitation in Aqueous Media
ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution. 1. Low aqueous solubility of this compound exceeded. 2. Final DMSO concentration is too low. 3. Inefficient mixing during dilution.1. Decrease the final working concentration of the compound. 2. Increase the final DMSO concentration if experimentally permissible. Perform a solvent-only control to check for toxicity. 3. Add the DMSO stock solution slowly to the aqueous medium while vortexing.
Solution is cloudy or forms a suspension. Incomplete initial dissolution in DMSO.Before preparing the working solution, ensure the DMSO stock is completely clear. Use sonication or gentle warming to fully dissolve the powder in DMSO.[4][5]
Precipitate forms over time in the incubator. The compound is coming out of solution at 37°C.This indicates the solution is supersaturated. Lower the working concentration. For long-term experiments, consider more frequent media changes with freshly prepared compound.
Guide 2: Inconsistent Activity & Suspected Degradation
ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicate wells. 1. Uneven precipitation in the working solution. 2. Degradation of the compound during experimental setup.1. Vortex the working solution container immediately before aliquoting to each well/plate to ensure a homogenous suspension if some precipitation is unavoidable. 2. Minimize the time the compound spends in aqueous buffer at room temperature before adding to cells.
Loss of biological effect in long-term assays (>24h). 1. Prodrug Conversion & Degradation: The prodrug is converted to active Faropenem, which is then degraded by hydrolysis of its β-lactam ring.[1][6] 2. pH Shift in Media: Cell metabolism can alter the pH of the culture medium, which can accelerate the hydrolysis of the β-lactam ring.[6]1. For multi-day experiments, perform daily media changes and add freshly prepared this compound each time. 2. Monitor the pH of your culture medium. Ensure you are using a well-buffered system.
Lower-than-expected activity. 1. Insufficient Esterase Activity: The assay system (e.g., serum-free media, specific cell lines) may lack the necessary esterases to activate the prodrug. 2. Degraded Stock Solution: The DMSO stock was improperly stored (e.g., repeated freeze-thaw cycles, stored at 4°C).1. Consider adding a source of esterase (e.g., porcine liver esterase) as a control, or switch to using the active form, Faropenem sodium salt. 2. Prepare a fresh stock solution from powder. Always aliquot stock solutions to minimize freeze-thaw cycles.[5]

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 100 mM this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (MW: 397.4 g/mol ). For 1 mL of a 100 mM stock, this is 39.74 mg.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Dissolution: Vortex thoroughly. If particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes.[4] Gentle warming (to 37°C) can also be applied. Ensure the final solution is clear.

  • Storage: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store immediately at -80°C for long-term storage or -20°C for shorter-term storage.[5]

Protocol 2: Preparation of a Working Solution for In Vitro Assays
  • Thaw Stock: Rapidly thaw one aliquot of the DMSO stock solution. Keep it on ice.

  • Pre-warm Medium: Warm the required volume of your final aqueous buffer or cell culture medium to its intended experimental temperature (e.g., 37°C).

  • Dilution: While vortexing the pre-warmed medium, add the required volume of the DMSO stock solution in a drop-wise manner. This rapid, turbulent mixing is crucial to prevent precipitation.

  • Final Mix & Use: Cap and invert the final working solution container several times to ensure homogeneity. Use immediately. Do not store the aqueous working solution.[3]

Diagrams

Prodrug This compound (Inactive Prodrug) Active Faropenem (Active Antibiotic) Prodrug->Active  Hydrolysis of  Daloxate Ester Enzyme Esterases (in Serum / Cells) Enzyme->Prodrug

Caption: Prodrug activation pathway of this compound.

Start Precipitation observed in aqueous working solution? CheckDMSO Is final DMSO concentration <0.1%? Start->CheckDMSO Yes IncreaseDMSO ACTION: Increase DMSO (if tolerated by assay) and re-prepare. CheckDMSO->IncreaseDMSO Yes CheckConc Is working concentration high (>50 µM)? CheckDMSO->CheckConc No Success Solution Clear IncreaseDMSO->Success LowerConc ACTION: Lower working concentration. CheckConc->LowerConc Yes CheckMix Was stock added slowly to vortexing medium? CheckConc->CheckMix No LowerConc->Success ImproveMix ACTION: Re-prepare using drop-wise addition to vortexing medium. CheckMix->ImproveMix No Fail Still Precipitates: Consider using Faropenem sodium salt if possible. CheckMix->Fail Yes ImproveMix->Success

Caption: Troubleshooting workflow for precipitation issues.

Faropenem Faropenem (Active Form) PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to & Inhibits Crosslinking Peptidoglycan Cross-Linking PBP->Crosslinking Catalysis Blocked Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition Leads to CellWall Stable Bacterial Cell Wall Crosslinking->CellWall CellWall->Lysis Instability

Caption: Mechanism of action for Faropenem.

References

Troubleshooting inconsistent results in Faropenem daloxate susceptibility assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Faropenem daloxate susceptibility assays. Due to the absence of official clinical breakpoints from major regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide emphasizes standardized methodologies to ensure consistent and comparable results.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Faropenem?

This compound is a prodrug of Faropenem. The daloxate ester enhances the oral bioavailability of the active compound, Faropenem. In in vitro susceptibility testing, the ester is expected to be hydrolyzed by bacterial or media esterases to release the active Faropenem molecule, which is a broad-spectrum β-lactam antibiotic belonging to the penem class.[2]

Q2: Are there established clinical breakpoints for this compound?

No, currently there are no official clinical breakpoints for Faropenem from CLSI or EUCAST.[1] This lack of standardized interpretive criteria is a primary source of inconsistency in susceptibility results. Laboratories must establish their own internal criteria for interpreting minimum inhibitory concentration (MIC) values and zone diameters, making it crucial to follow standardized testing protocols for comparability.

Q3: What are the common methods for this compound susceptibility testing?

The most common methods are broth microdilution (for determining the MIC) and disk diffusion (for determining the zone of inhibition). Both methods are widely used for other β-lactam antibiotics and can be adapted for Faropenem.

Q4: Which quality control (QC) strains should I use for this compound susceptibility testing?

While official QC ranges have not been published by CLSI or EUCAST, literature suggests the use of Staphylococcus aureus ATCC 29213.[3] It is recommended to establish in-house QC ranges based on repeated testing and to monitor for any deviations.

Troubleshooting Guide

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results between experiments.

Potential Cause Troubleshooting Step
Inconsistent Inoculum Density Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for every experiment. An inoculum that is too dense can lead to higher MIC values.
Variation in Media Use cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Variations in cation concentration (Ca2+ and Mg2+) can affect the activity of β-lactam antibiotics.
Instability of Faropenem in Solution Prepare fresh stock solutions of this compound for each experiment. While Faropenem is stable against many β-lactamases, its stability in solution over time can vary.[4]
Incomplete Prodrug Conversion Ensure adequate incubation time for the hydrolysis of the daloxate ester to the active Faropenem. Insufficient conversion can lead to artificially high MICs.

Issue 2: No or very small zones of inhibition in disk diffusion assays.

Potential Cause Troubleshooting Step
Improper Agar Depth The depth of the Mueller-Hinton agar should be uniform, typically 4 mm. A shallower depth can lead to larger zones, while a deeper agar can result in smaller zones.
Incorrect Disk Potency Use Faropenem disks with a specified potency (e.g., 5 µg). Store disks according to the manufacturer's instructions to maintain their potency.[5]
Delayed Disk Application Apply the antibiotic disks to the inoculated agar plate within 15 minutes. Delays can allow for bacterial growth before the antibiotic has had a chance to diffuse.
Presence of Resistance Mechanisms The isolate may possess resistance mechanisms, such as certain metallo-β-lactamases, that are effective against Faropenem.[3]

Issue 3: "Skipped wells" or trailing endpoints in broth microdilution.

Potential Cause Troubleshooting Step
Bacterial Contamination Ensure aseptic technique throughout the procedure to prevent contamination of the microtiter plates.
Drug Precipitation Visually inspect the wells for any signs of drug precipitation, which can lead to inconsistent results. Ensure the drug is fully dissolved in the appropriate solvent before dilution in the broth.
Resistant Subpopulations The appearance of growth at higher concentrations after a well with no growth may indicate the presence of a resistant subpopulation. Consider re-streaking the growth from the higher concentration wells to check for purity and re-testing.

Quantitative Data Summary

The following tables summarize MIC data for Faropenem against various bacterial species as reported in the literature. Note that these are not official breakpoints.

Table 1: Faropenem MIC50 and MIC90 Data for Selected Gram-Positive Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (MSSA)-0.12
Staphylococcus aureus (MRSA)-2
Streptococcus pneumoniae--
Enterococcus faecalis--

Table 2: Faropenem MIC50 and MIC90 Data for Selected Gram-Negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Haemophilus influenzae--
Moraxella catarrhalis--
Escherichia coli--
Klebsiella pneumoniae--
Serratia spp.-32
Pseudomonas aeruginosa>128>128

Table 3: Tentative Zone Diameter Breakpoints for a 5 µg Faropenem Disk

InterpretationZone Diameter (mm)Corresponding MIC (µg/mL)
Susceptible≥ 16≤ 2.0
Resistant≤ 12≥ 8.0

Source: Adapted from a study by Fuchs et al. (1995). These are not official CLSI or EUCAST breakpoints.[5]

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is adapted from standard CLSI guidelines.

  • Prepare Faropenem Stock Solution: Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO, depending on solubility) at a concentration of 1 mg/mL.

  • Prepare Microtiter Plates: Perform serial two-fold dilutions of the Faropenem stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).

  • Prepare Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculate Plates: Dilute the standardized inoculum in CAMHB and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Disk Diffusion Assay

This protocol is adapted from standard CLSI guidelines.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Apply Antibiotic Disk: Aseptically apply a 5 µg Faropenem disk to the surface of the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Visualizations

Troubleshooting_Workflow start Inconsistent Susceptibility Results check_method Review Assay Method start->check_method mic_troubleshoot Broth Microdilution Issues? check_method->mic_troubleshoot Yes disk_troubleshoot Disk Diffusion Issues? check_method->disk_troubleshoot No check_inoculum Verify Inoculum Standardization (0.5 McFarland) mic_troubleshoot->check_inoculum check_media Confirm Correct Media (e.g., CAMHB) mic_troubleshoot->check_media check_drug Assess Drug Stock (Freshly prepared?) mic_troubleshoot->check_drug check_incubation Verify Incubation Conditions (Time and Temperature) mic_troubleshoot->check_incubation disk_troubleshoot->check_inoculum disk_troubleshoot->check_media disk_troubleshoot->check_incubation check_agar_depth Check Agar Depth (4 mm) disk_troubleshoot->check_agar_depth check_disk_potency Verify Disk Potency and Storage disk_troubleshoot->check_disk_potency check_resistance Consider Intrinsic Resistance check_inoculum->check_resistance consistent_results Consistent Results Achieved check_inoculum->consistent_results check_media->check_resistance check_media->consistent_results check_drug->check_resistance check_drug->consistent_results check_incubation->check_resistance check_incubation->consistent_results check_agar_depth->check_resistance check_agar_depth->consistent_results check_disk_potency->check_resistance check_disk_potency->consistent_results check_resistance->consistent_results

Caption: Troubleshooting workflow for inconsistent Faropenem susceptibility results.

MIC_Assay_Workflow prep_drug Prepare Faropenem Stock Solution prep_plate Serially Dilute Drug in Microtiter Plate prep_drug->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_plate->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

References

Technical Support Center: Optimizing Faropenem Daloxate Dosage in Murine Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Faropenem daloxate in murine infection models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an oral prodrug of Faropenem, a beta-lactam antibiotic belonging to the penem class.[1][2] After oral administration, it is hydrolyzed in the body to release the active form, Faropenem.[2] Like other beta-lactam antibiotics, Faropenem inhibits the synthesis of bacterial cell walls, leading to bacterial cell death.[2] It demonstrates broad-spectrum activity against many Gram-positive and Gram-negative bacteria and is resistant to many beta-lactamases.[3]

Q2: What is the primary pharmacodynamic (PD) index for Faropenem?

A2: For beta-lactam antibiotics like Faropenem, the most critical pharmacodynamic parameter is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[1][4][5] This parameter has shown the strongest correlation with efficacy in murine infection models.[1]

Q3: What are the reported pharmacokinetic parameters of Faropenem in mice?

A3: Pharmacokinetic data for Faropenem in BALB/c mice following intraperitoneal administration of Faropenem sodium has been published. Key parameters are summarized in the table below. It is important to note that the oral bioavailability of this compound is significantly higher than that of Faropenem sodium.[6]

Q4: Are there established optimal %fT>MIC targets for Faropenem in murine models?

A4: In a murine model of Bacillus anthracis inhalation infection, specific %fT>MIC targets were correlated with survival rates. A f%T>MIC of 10.6% was associated with 50% survival (ED50), 13.4% with 90% survival (ED90), and 16.4% with 99% survival (ED99).[1] For beta-lactams in general, a fT > MIC of 40-70% is often required for a 1-log10 reduction in bacterial colony-forming units (CFU) in murine models.[1][4]

Q5: Is Faropenem effective against methicillin-resistant Staphylococcus aureus (MRSA) in vivo?

A5: While some MRSA strains may show susceptibility to Faropenem in vitro, a study using a murine peritonitis model indicated that Faropenem sodium was ineffective in vivo against MRSA.[7] This suggests that in vitro susceptibility may not translate to in vivo efficacy for MRSA, a critical consideration for study design.

Troubleshooting Guides

Problem 1: Suboptimal efficacy despite in vitro susceptibility.

Possible Cause: Inadequate drug exposure at the site of infection.

Troubleshooting Steps:

  • Verify Dosage and Administration: Double-check the calculated dose and the administration technique. For oral gavage, ensure the entire dose is delivered and that the formulation is stable and homogenous.

  • Assess Pharmacokinetics: If possible, perform a pilot pharmacokinetic study in your mouse strain to determine key parameters like Cmax, Tmax, and half-life. This will allow you to calculate the actual f%T>MIC for your dosing regimen.

  • Optimize Dosing Frequency: Faropenem has a short half-life in mice (approximately 0.19 hours after intraperitoneal administration).[8] To maintain concentrations above the MIC, more frequent dosing (e.g., every 4 or 6 hours) may be necessary, as demonstrated in the B. anthracis model.[8]

  • Consider the Murine Model: The immune status of the mouse strain (e.g., immunocompetent vs. neutropenic) can significantly impact the required antibiotic exposure for efficacy.[4] Neutropenic models often require higher exposures.

Problem 2: Difficulty establishing an effective dosage for a new pathogen.

Guidance for pathogens with limited in vivo data (e.g., Streptococcus pneumoniae, Burkholderia pseudomallei):

As of late 2025, there is a scarcity of published in vivo data for this compound in murine models of Streptococcus pneumoniae and Burkholderia pseudomallei infection. Researchers should therefore approach dose optimization systematically.

Suggested Workflow:

  • In Vitro Characterization: Determine the MIC of Faropenem for the specific bacterial strain you are using. Faropenem has shown potent in vitro activity against many strains of S. pneumoniae, including penicillin-resistant isolates.[3]

  • Pharmacokinetic Studies: Conduct a preliminary pharmacokinetic study of oral this compound in your chosen mouse strain to establish its absorption and elimination profile.

  • Dose Fractionation Studies: Design a dose-fractionation study to confirm that f%T>MIC is the primary driver of efficacy for your pathogen of interest. This involves administering the same total daily dose in different dosing schedules (e.g., once daily vs. twice daily vs. four times daily).

  • Dose-Ranging Studies: Based on the pharmacokinetic data and the MIC of your organism, perform a dose-ranging study to identify the optimal total daily dose and dosing frequency required to achieve the target f%T>MIC. Start with a range of doses guided by effective regimens in other models (e.g., 10-80 mg/kg/day).[8]

  • Monitor Efficacy Endpoints: Evaluate efficacy through relevant endpoints such as bacterial burden in target organs (e.g., lungs, spleen) and survival rates.

Data Presentation

Table 1: Noncompartmental Plasma Pharmacokinetic Parameters of Faropenem Sodium in Female BALB/c Mice (Intraperitoneal Administration)

Pharmacokinetic ParameterDose: 2.5 mg/kgDose: 10 mg/kgDose: 11.7 mg/kgDose: 40 mg/kgDose: 160 mg/kg
Cmax (µg/ml) 4.8722.616.771.1234
Tmax (h) 0.08330.08330.08330.08330.0833

Data from a study evaluating Faropenem in a murine model of B. anthracis infection.[4]

Table 2: Efficacy of Faropenem Sodium in a Murine Inhalation Model of Bacillus anthracis Infection

Total Daily Dose (mg/kg/day)Dosing Interval (hours)f%T>MIC (%)Survival Rate (%)
10128.830
10611.460
201211.460
20613.990
401213.990
40416.790
801216.790

Data from a study evaluating Faropenem in a murine model of B. anthracis infection.[4]

Experimental Protocols & Visualizations

Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study in mice.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimatization Animal Acclimatization dose_prep Dose Preparation (this compound suspension) dosing Oral Gavage Administration dose_prep->dosing blood_collection Serial Blood Collection (e.g., retro-orbital or tail vein) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage lcms LC-MS/MS Analysis storage->lcms pk_modeling Pharmacokinetic Modeling (Non-compartmental analysis) lcms->pk_modeling

Caption: Workflow for a murine pharmacokinetic study.

Efficacy Study Workflow in a Murine Infection Model

This diagram illustrates the key steps in an efficacy study.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase animal_acclimatization Animal Acclimatization bacterial_prep Bacterial Inoculum Preparation infection Infection (e.g., intraperitoneal, intranasal) bacterial_prep->infection treatment_initiation Treatment Initiation (e.g., 24h post-infection) infection->treatment_initiation dosing_regimen Dosing Regimen (Specified dose and frequency) treatment_initiation->dosing_regimen monitoring Monitoring (Survival, clinical signs) dosing_regimen->monitoring endpoint Endpoint Analysis (e.g., bacterial load in organs) monitoring->endpoint G cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Efficacy pk This compound Dosing Regimen fT_MIC fT > MIC pk->fT_MIC Drug Concentration Profile mic Bacterial MIC mic->fT_MIC Susceptibility efficacy Bacterial Eradication & Survival fT_MIC->efficacy Predicts

References

Interpreting unexpected MIC values for Faropenem daloxate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Faropenem Daloxate

This guide provides troubleshooting and frequently asked questions regarding unexpected Minimum Inhibitory Concentration (MIC) values observed during in vitro susceptibility testing of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my Faropenem MIC values higher than expected for a susceptible organism?

Unexpectedly high MIC values can stem from several factors, categorized as either technical errors or true biological resistance.

Troubleshooting Steps:

  • Verify Experimental Setup: Review your protocol against standardized methods like those from the Clinical and Laboratory Standards Institute (CLSI).[1][2] Ensure all reagents, including media and the drug solution, were prepared correctly and are not expired.

  • Check Inoculum Density: An inoculum that is too dense can lead to falsely elevated MIC values. Verify your method for standardizing the inoculum (e.g., McFarland standard).

  • Assess Bacterial Strain: Confirm the identity and purity of your bacterial isolate. Contamination with a more resistant organism is a common cause of unexpected results. Subculture the isolate to ensure purity.

  • Evaluate Drug Integrity: this compound is a prodrug that is hydrolyzed to the active form, faropenem.[3][4] Ensure the compound has been stored correctly and that the active form is stable in your experimental conditions.

  • Consider Biological Resistance: If technical issues are ruled out, the isolate may have acquired a resistance mechanism.

Q2: What are the primary mechanisms of resistance to Faropenem?

As a beta-lactam antibiotic, Faropenem's primary mode of action is to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[3][5][6][7] Resistance can emerge through several mechanisms:

  • Beta-lactamase Production: Bacteria may produce enzymes (beta-lactamases) that hydrolyze the beta-lactam ring, inactivating the antibiotic.[8] While Faropenem is resistant to many beta-lactamases, certain types, like some extended-spectrum beta-lactamases (ESBLs) and AmpC beta-lactamases, can reduce its effectiveness.[3][4][9]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of Faropenem, leading to decreased susceptibility.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels (in Gram-negative bacteria), can limit the entry of Faropenem into the cell.[10]

  • Efflux Pumps: Bacteria may actively pump the antibiotic out of the cell using multidrug efflux systems, preventing it from reaching its target PBPs.[9]

Q3: How can I determine if beta-lactamase activity is the cause of high MIC values?

You can perform a beta-lactamase activity assay. A common method involves using a chromogenic substrate like nitrocefin, which changes color upon hydrolysis by beta-lactamases.[8][11][12][13][14] An increase in colorimetric signal from your bacterial lysate would indicate the presence of active beta-lactamases.

Q4: My MIC values are inconsistent across repeat experiments. What could be the cause?

Inconsistent MICs are often due to subtle variations in experimental conditions.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: This is a critical step. Ensure the bacterial culture is in the correct growth phase (logarithmic phase) and that the final inoculum concentration in the wells is consistent for every experiment.

  • Check Media pH and Composition: The pH and cation concentration of the broth (e.g., Mueller-Hinton Broth) can influence the activity of some antibiotics. Use CLSI-recommended media and verify the pH.

  • Ensure Proper Incubation: Verify that the incubator provides a stable and uniform temperature and atmosphere (e.g., CO2 levels if required for the organism).

  • Review Pipetting Technique: Inaccurate or inconsistent pipetting, especially during serial dilutions of the antibiotic, can lead to significant variability. Calibrate your pipettes regularly.

Expected MIC Data for Faropenem

The following table summarizes the typical MIC50 and MIC90 values for Faropenem against various common pathogens. Note that these values can vary based on geographic location and the specific strains tested.

OrganismMIC50 (mg/L)MIC90 (mg/L)Notes
Streptococcus pneumoniae (penicillin-susceptible)≤0.060.12Highly active against respiratory pathogens.
Haemophilus influenzae0.250.5Effective against both beta-lactamase positive and negative strains.
Moraxella catarrhalis≤0.060.12Generally very susceptible.[4]
Escherichia coli (ESBL-negative)0.12 - 0.50.5 - 2.0Activity can be variable.[15]
Escherichia coli (ESBL-producing)0.5 - 2.0>16Reduced susceptibility is common.[15][16]
Klebsiella pneumoniae (ESBL-producing)1.0>16Often exhibits higher MICs than E. coli.[17]
Anaerobic Bacteria (e.g., Prevotella spp.)0.250.5Faropenem demonstrates significant activity against many anaerobes.[18]
Pseudomonas aeruginosa>16>16Faropenem is generally inactive against P. aeruginosa.[4]
Staphylococcus aureus (MSSA)≤0.060.12Active against methicillin-susceptible strains.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay (CLSI-based)

This protocol is a generalized version based on CLSI guidelines.[1][19][20]

  • Prepare Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 mg/L).

  • Prepare Microtiter Plate:

    • Add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the Faropenem stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a gradient of antibiotic concentrations.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1.5 x 10^6 CFU/mL.

  • Inoculate Plate: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL and a final volume of 110 µL. Leave a well with no bacteria as a sterility control and a well with bacteria but no antibiotic as a growth control.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Protocol 2: Beta-Lactamase Activity Assay (Nitrocefin-based)

This protocol outlines a method to detect beta-lactamase production.[8][11][12]

  • Prepare Bacterial Lysate:

    • Grow the bacterial isolate in broth to mid-log phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in an appropriate assay buffer and lyse the cells using sonication or chemical lysis reagents.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Prepare Reaction:

    • In a 96-well plate, add a specific volume of the bacterial lysate (e.g., 50 µL) to a well.

    • Prepare a positive control (a known beta-lactamase producing strain) and a negative control (a non-producing strain or buffer alone).

  • Initiate Reaction: Add a solution of nitrocefin (a chromogenic cephalosporin) to each well.

  • Measure Absorbance: Immediately begin measuring the absorbance at 490 nm kinetically for 30-60 minutes.

  • Analyze Data: An increase in absorbance over time in the sample well, relative to the negative control, indicates the hydrolysis of nitrocefin and confirms the presence of beta-lactamase activity.

Visual Guides & Workflows

Below are diagrams illustrating key concepts and troubleshooting workflows.

G Start Unexpectedly High Faropenem MIC Check_Technical Step 1: Investigate Technical Issues Start->Check_Technical Check_Biological Step 2: Investigate Biological Resistance Start->Check_Biological If technical issues are ruled out N1 Verify Protocol (e.g., CLSI) Check_Technical->N1 N2 Check Inoculum Density Check_Technical->N2 N3 Confirm Strain Purity & ID Check_Technical->N3 N4 Assess Drug Integrity/Stability Check_Technical->N4 B1 Beta-Lactamase Production Check_Biological->B1 B2 PBP Alteration Check_Biological->B2 B3 Reduced Permeability (Porin Loss) Check_Biological->B3 B4 Efflux Pump Overexpression Check_Biological->B4 Outcome1 Issue Resolved: Re-run Experiment N1->Outcome1 N2->Outcome1 N3->Outcome1 N4->Outcome1 Outcome2 Confirmed Resistance: Perform Further Characterization (e.g., Sequencing, β-lactamase assay) B1->Outcome2 B2->Outcome2 B3->Outcome2 B4->Outcome2

Caption: Troubleshooting workflow for high Faropenem MIC values.

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms PBP Penicillin-Binding Proteins (PBPs) Synth Peptidoglycan Cross-linking PBP->Synth catalyzes Wall Stable Cell Wall Synth->Wall Lysis Cell Lysis Synth->Lysis disruption leads to Faropenem Faropenem Faropenem->PBP binds & inhibits Efflux Efflux Pump Faropenem->Efflux expels BetaLactamase β-Lactamase BetaLactamase->Faropenem hydrolyzes

Caption: Mechanism of action for Faropenem and key resistance pathways.

References

Proper storage and handling of Faropenem daloxate to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Faropenem Daloxate. This resource is designed for researchers, scientists, and drug development professionals to ensure the proper storage and handling of this compound, thereby preventing its degradation and ensuring the integrity of your experimental results.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Steps:

      • Verify the storage conditions of your stock solution. For long-term storage (up to 1 year), solutions in DMSO should be aliquoted and stored at -80°C. For shorter periods (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles.

      • Prepare a fresh stock solution from the solid powder and compare its performance with the old stock.

      • Consider the age of the stock solution. It is recommended to use freshly prepared solutions for optimal results.

  • Possible Cause 2: Degradation in aqueous solutions or culture media.

    • Troubleshooting Steps:

      • Faropenem is susceptible to hydrolysis, especially in neutral to alkaline conditions. Cell culture media is typically buffered around pH 7.4, which can lead to degradation.

      • When preparing working solutions, add the this compound stock solution to the aqueous buffer or media immediately before use.

      • For longer experiments, consider replenishing the this compound in the media at appropriate intervals.

Issue 2: Appearance of unknown peaks in chromatography (HPLC/UPLC) analysis.

  • Possible Cause 1: Forced degradation due to experimental conditions.

    • Troubleshooting Steps:

      • Review your experimental protocol for conditions that could induce degradation. This compound is known to degrade under acidic, alkaline, oxidative, and photolytic stress.

      • Acid/Base Hydrolysis: Avoid exposing the compound to strong acids or bases. If pH adjustment is necessary, use appropriate buffers and perform the step quickly at low temperatures.

      • Oxidation: Protect the compound from strong oxidizing agents.

      • Photodegradation: Protect solutions and the solid compound from direct light, especially UV light. Use amber vials or cover containers with aluminum foil.

  • Possible Cause 2: Degradation of the solid compound due to improper storage.

    • Troubleshooting Steps:

      • Confirm that the solid this compound has been stored according to the recommended conditions.

      • Visually inspect the powder for any changes in color or texture.

      • Perform a purity check of the solid material using a validated analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C. For short-term storage, 4°C is acceptable. It is crucial to protect the compound from moisture and light.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO. For example, you can prepare a 10 mM stock solution. It is advisable to warm the solution gently and use sonication to ensure complete dissolution.

Q3: What is the stability of this compound in aqueous solutions?

A3: this compound has limited stability in aqueous solutions, particularly at neutral and alkaline pH, due to hydrolysis of its β-lactam ring. It is more stable in acidic aqueous media.[2] It is strongly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.

Q4: Can I store this compound solutions in the refrigerator?

A4: While short-term storage of stock solutions in DMSO at -20°C is possible, refrigerating aqueous solutions of this compound is not recommended for extended periods due to the risk of hydrolysis. For aqueous solutions, always prepare them fresh.

Q5: How can I minimize degradation during my experiments?

A5: To minimize degradation:

  • Store the solid compound and stock solutions at the recommended temperatures.

  • Protect the compound and its solutions from light at all times.

  • Prepare aqueous working solutions immediately before use.

  • Avoid exposing the compound to harsh pH conditions or strong oxidizing agents.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder -20°CLong-term (up to 3 years)Protect from light and moisture.
4°CShort-term (up to 2 years)Protect from light and moisture.
Stock Solution in DMSO -80°CLong-term (up to 1 year)Aliquot to avoid freeze-thaw cycles.
-20°CShort-term (up to 1 month)Aliquot to avoid freeze-thaw cycles.

Table 2: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagents/MethodObservation
Acidic Hydrolysis 0.1 M HClDegradation occurs.
Alkaline Hydrolysis 0.1 M NaOHSignificant degradation.
Oxidative Degradation 3% H₂O₂Degradation is observed.
Photolytic Degradation Exposure to UV lightDegradation occurs.
Thermal Degradation Heating at elevated temperaturesDegradation is observed.

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Aqueous Buffer

This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer using HPLC or UPLC.

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve it in anhydrous DMSO to a final concentration of 10 mg/mL. This is your stock solution.

  • Preparation of Working Solution:

    • Dilute the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL.

    • Ensure the final concentration of DMSO is low (typically <1%) to minimize its effect on the experiment.

  • Incubation:

    • Divide the working solution into several amber vials.

    • Incubate the vials at a specific temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one of the vials.

    • Immediately analyze the aliquot by a validated stability-indicating HPLC or UPLC method.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.

Mandatory Visualization

Faropenem_Degradation_Pathways cluster_degradation Degradation Pathways Faropenem This compound Hydrolysis Hydrolysis (Acidic/Alkaline) Faropenem->Hydrolysis β-lactam ring opening Oxidation Oxidation Faropenem->Oxidation Photolysis Photolysis (UV Light) Faropenem->Photolysis Thermolysis Thermolysis (Heat) Faropenem->Thermolysis Degradation_Products Degradation Products (Loss of Activity) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Thermolysis->Degradation_Products

Caption: Degradation pathways of this compound.

Stability_Assessment_Workflow cluster_analysis Time-Point Analysis start Start prep_stock Prepare Stock Solution (Faropenem in DMSO) start->prep_stock prep_working Prepare Working Solution (Dilute in Aqueous Buffer) prep_stock->prep_working incubate Incubate at Desired Temperature (Protect from Light) prep_working->incubate sample Collect Aliquots at Time = 0, 1, 2, 4, 8, 24h incubate->sample analyze Analyze by HPLC/UPLC sample->analyze data_analysis Data Analysis (% Remaining vs. Time) analyze->data_analysis Quantify Peak Area end End data_analysis->end

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Enhancing Oral Bioavailability of Faropenem Daloxate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at enhancing the oral bioavailability of Faropenem daloxate.

Disclaimer: Extensive literature searches did not yield specific studies focused on enhancing the already significant oral bioavailability of this compound through advanced formulation strategies in animal models. The following content is based on established principles of oral bioavailability enhancement for poorly soluble drugs and uses this compound as a representative compound. The experimental protocols and data presented are illustrative and should be adapted and validated for specific research needs.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the oral bioavailability of this compound a research interest?

While this compound, a prodrug of the antibiotic Faropenem, has a relatively high oral bioavailability (approximately 70-80%), further enhancement could offer several advantages.[1][2] These include the potential for dose reduction, which could lead to a better safety profile and reduced costs, and overcoming inter-species variability in absorption observed in preclinical animal models.

Q2: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble drug like this compound?

Common strategies for drugs with low aqueous solubility include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance its dissolution rate and extent of absorption.[3][4]

  • Lipid-Based Formulations: Systems like Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve solubilization and intestinal uptake.

  • Nanoparticle Formulations: Reducing particle size to the nanometer range, for instance through Solid Lipid Nanoparticles (SLNs), increases the surface area for dissolution.

  • Co-administration with Bioenhancers: Certain natural compounds, such as piperine, can inhibit metabolic enzymes and enhance drug absorption.[5]

Q3: What are the critical parameters to assess when evaluating the oral bioavailability of different this compound formulations in animal studies?

The key pharmacokinetic parameters to measure from plasma concentration-time profiles are:

  • Area Under the Curve (AUC): Represents the total drug exposure over time.

  • Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.

  • Time to Reach Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Relative Bioavailability (%F): A comparison of the AUC of a test formulation to a reference formulation (e.g., an aqueous suspension of this compound).

Troubleshooting Guides

Issue 1: High Variability in Pharmacokinetic Data Across Animals in the Same Treatment Group
Potential Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent oral gavage technique. Verify the formulation is homogenous and the correct volume is administered to each animal based on its body weight.
Physiological State of Animals Standardize the fasting period before dosing. Ensure all animals have free access to water. Monitor for any signs of stress or illness that could affect gastrointestinal motility and absorption.
Formulation Instability For suspensions, ensure adequate resuspension before each dose. For lipid-based systems, check for any signs of phase separation or precipitation.
Issue 2: No Significant Improvement in Bioavailability with a Novel Formulation Compared to the Control
Potential Cause Troubleshooting Step
Suboptimal Formulation Composition Re-evaluate the choice and ratio of excipients. For solid dispersions, consider different polymers. For SNEDDS, screen various oils, surfactants, and co-surfactants.
Drug Degradation in the Formulation or GI Tract Assess the chemical stability of this compound in the formulation and under simulated gastrointestinal conditions.
Inappropriate Animal Model The chosen animal model may have gastrointestinal physiology that does not favor the absorption enhancement mechanism of the formulation. Consider a different species if justified.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion

Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer and evaluate its effect on oral bioavailability in rats.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30)

  • Methanol

  • Rotary evaporator

  • Wistar rats (male, 200-250 g)

  • Oral gavage needles

  • Micro-centrifuge tubes with anticoagulant

  • HPLC system for drug analysis

Methodology:

  • Preparation of the Solid Dispersion:

    • Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of methanol.

    • Remove the solvent using a rotary evaporator at 40°C until a dry film is formed.

    • Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours.

    • Pulverize the dried mass and sieve to obtain a uniform powder.

  • In Vivo Pharmacokinetic Study:

    • Fast male Wistar rats overnight with free access to water.

    • Divide the rats into two groups (n=6 per group).

    • Group 1 (Control): Administer an aqueous suspension of this compound (e.g., in 0.5% carboxymethyl cellulose) at a dose of 20 mg/kg via oral gavage.

    • Group 2 (Test): Administer the prepared this compound solid dispersion suspended in water at a dose equivalent to 20 mg/kg of this compound.

    • Collect blood samples (approximately 0.25 mL) from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into tubes containing an anticoagulant.

    • Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma concentrations of Faropenem (the active metabolite) using a validated HPLC method.

    • Calculate the pharmacokinetic parameters (AUC, Cmax, Tmax) using non-compartmental analysis.

Protocol 2: Co-administration of this compound with Piperine

Objective: To assess the effect of the bioenhancer piperine on the oral bioavailability of this compound in rats.

Methodology:

  • Animal Dosing:

    • Use fasted male Wistar rats as described in Protocol 1.

    • Divide the rats into two groups (n=6 per group).

    • Group 1 (Control): Administer an aqueous suspension of this compound at 20 mg/kg.

    • Group 2 (Test): Administer an aqueous suspension of piperine (10 mg/kg) 30 minutes prior to the administration of the this compound suspension (20 mg/kg).

  • Sample Collection and Analysis:

    • Follow the blood collection and plasma analysis steps as detailed in Protocol 1.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of Faropenem in Rats Following Oral Administration of Different Formulations (Dose: 20 mg/kg)

Formulation Cmax (µg/mL) Tmax (h) AUC (0-24h) (µg.h/mL) Relative Bioavailability (%)
Aqueous Suspension (Control) 5.2 ± 0.81.025.8 ± 4.1100
Solid Dispersion (1:4 with PVP K30) 9.8 ± 1.50.548.9 ± 6.2189.5
Co-administration with Piperine 7.5 ± 1.11.039.7 ± 5.5153.9

Data are presented as mean ± standard deviation (n=6). This data is illustrative and not from a published study.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study cluster_data_analysis Data Analysis Formulation_Strategy Select Enhancement Strategy (e.g., Solid Dispersion, SNEDDS) Excipient_Screening Excipient Screening & Compatibility Formulation_Strategy->Excipient_Screening Formulation_Optimization Formulation Optimization Excipient_Screening->Formulation_Optimization Characterization In Vitro Characterization (Dissolution, Stability) Formulation_Optimization->Characterization Animal_Model Select Animal Model (e.g., Wistar Rats) Characterization->Animal_Model Lead Formulation Dosing Oral Administration (Test vs. Control) Animal_Model->Dosing Blood_Sampling Blood Sample Collection Dosing->Blood_Sampling Plasma_Analysis HPLC Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) Plasma_Analysis->PK_Analysis Bioavailability_Calc Calculate Relative Bioavailability PK_Analysis->Bioavailability_Calc Statistical_Analysis Statistical Comparison Bioavailability_Calc->Statistical_Analysis

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

Bioavailability_Enhancement_Mechanisms cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Drug_Formulation This compound Formulation Solubilized_Drug Solubilized Drug Drug_Formulation->Solubilized_Drug Improved Dissolution (Solid Dispersion, Nanoparticles) Absorbed_Drug Absorbed Drug Solubilized_Drug->Absorbed_Drug Increased Permeability (Lipid Formulations) Metabolism CYP450 Metabolism Absorbed_Drug->Metabolism Portal_Vein Portal Vein Absorbed_Drug->Portal_Vein To Systemic Circulation Metabolism->Portal_Vein Metabolites Bioenhancer Bioenhancer (e.g., Piperine) Bioenhancer->Metabolism Inhibition

References

Minimizing off-target effects of Faropenem daloxate in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of Faropenem daloxate in mammalian cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally available prodrug of faropenem, which belongs to the penem class of β-lactam antibiotics.[1][2] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan, a major component of the bacterial cell wall.[3][4][5] This disruption leads to compromised cell wall integrity and ultimately bacterial cell lysis.[3][4]

Q2: Is this compound stable in cell culture media?

A2: Faropenem is characterized by its improved chemical stability compared to other β-lactams like imipenem.[1][6] It is highly stable against hydrolysis by a wide range of bacterial β-lactamases.[7][8] Generally, β-lactam antibiotics are considered stable in cell culture media for about three days at 37°C but can be sensitive to light.[9] It is recommended to protect media containing the compound from light.[9]

Q3: What is the target of Faropenem in mammalian cells?

A3: Faropenem's primary targets, PBPs, are absent in mammalian cells. However, like other β-lactam antibiotics, it may have off-target effects.[10][11] Some studies suggest that β-lactams might interact with replicative DNA polymerase α in eukaryotic cells, although the exact mechanisms are not fully established.[10] It is crucial to assume that off-target effects are possible and to design experiments to control for them.

Q4: How should I prepare and store this compound for cell culture use?

A4: this compound should be dissolved in a suitable, sterile solvent like DMSO at a high concentration to create a stock solution. Subsequent dilutions should be made in sterile cell culture medium to achieve the desired final concentration. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced cytotoxicity.

Q5: What are the potential signs of off-target effects in my cell culture experiments?

A5: Signs of potential off-target effects can include:

  • Excessive or unexpected cytotoxicity: Cell death occurring at concentrations that are not expected to be toxic.[12]

  • Changes in cell morphology: Alterations in cell shape, size, or adherence.

  • Altered proliferation rates: A significant increase or decrease in the rate of cell growth.

  • Atypical gene or protein expression: Changes in the expression of molecules unrelated to the intended experimental pathway.[11]

  • High variability and poor reproducibility: Inconsistent results between experimental replicates.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in cell culture.

Issue 1: High Levels of Unexpected Cell Death or Cytotoxicity
Possible CauseRecommended Troubleshooting Steps
Concentration Too High Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the cytotoxic IC50 value for your specific cell line. Start with a wide range of concentrations and narrow it down to find the optimal non-toxic working concentration.[12]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is identical and non-toxic across all wells, including vehicle controls. Test the effect of the solvent alone on cell viability.
Compound Instability/Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using old solutions.[9]
Contamination Routinely check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and response to treatment.[13]
Off-Target Pathway Activation The compound may be activating an unintended cell death pathway (e.g., apoptosis, pyroptosis).[12] Use assays like Annexin V staining or measure caspase activity to investigate the mechanism of cell death.
Issue 2: Inconsistent or Irreproducible Experimental Results
Possible CauseRecommended Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent pipetting. Use calibrated pipettes and perform serial dilutions carefully. Automate liquid handling where possible.[14]
Variable Cell Seeding Density Optimize and standardize the initial cell seeding density. Inconsistent cell numbers can significantly alter the outcome of drug-response assays.[14]
Cell Line Instability High-passage number cells can exhibit genetic drift and altered phenotypes. Use cells from a low-passage, cryopreserved stock for all experiments.
Reagent Variability Use the same batch of media, serum, and other reagents for the duration of an experiment to minimize variability.
Edge Effects in Multi-well Plates Evaporation from wells on the edge of a plate can concentrate the compound and affect results. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
Issue 3: Observed Phenotype Does Not Match Expected On-Target Effect
Possible CauseRecommended Troubleshooting Steps
Dominant Off-Target Effect The observed phenotype may be driven by an unknown off-target interaction.[15]
1. Use Controls: Compare results with a structurally different compound that targets the same pathway (if available).[15]
2. Rescue Experiment: If possible, overexpress a drug-resistant mutant of the intended target. If the phenotype is not rescued, it strongly suggests off-target effects.[15]
3. Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to knock down the expression of potential off-target proteins and see if the phenotype is abrogated.[15]
Indirect Effects The compound may be affecting a parallel or feedback pathway that indirectly causes the observed phenotype.[15]
1. Pathway Analysis: Use techniques like Western blotting or qRT-PCR to probe the activity of known related signaling pathways.
2. Time-Course Experiment: Analyze the phenotype and pathway activation at multiple time points to understand the dynamics of the response.[15]

Data Summary

While specific quantitative data on Faropenem's off-target effects in various mammalian cell lines is limited in publicly available literature, the following table provides a general framework for establishing experimental parameters. Researchers should determine these values empirically for their specific model system.

Table 1: Recommended Concentration Ranges for In Vitro Experiments

ParameterDescriptionRecommended Approach
Bacterial MIC (Minimum Inhibitory Concentration) Concentration needed to inhibit bacterial growth. Faropenem MICs are often ≤1 µg/mL for susceptible bacteria.[16]While not directly applicable to mammalian cells, this provides a baseline for the compound's primary biological activity.
Working Concentration Range The concentration range used to test for a biological effect in mammalian cells.Start with a broad range (e.g., 0.1 µM to 100 µM) based on data from similar compounds or initial screening.
Cytotoxic Concentration (IC50) The concentration that causes 50% cell death in a specific mammalian cell line.Must be determined empirically for each cell line using a cytotoxicity assay (e.g., MTT, LDH).[17]
Optimal Working Concentration The concentration that elicits the desired biological effect without significant cytotoxicity.Should be well below the determined cytotoxic IC50 value.

Key Experimental Protocols

Protocol 1: Determining Cytotoxicity using MTT Assay

This protocol is used to assess cell viability and determine the IC50 value of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.

Protocol 2: Assessing Off-Target Gene Expression via qRT-PCR

This protocol helps determine if this compound alters the expression of genes unrelated to the intended target.

  • Cell Treatment: Treat cells with the determined optimal working concentration of this compound and a vehicle control for a specific time period.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, ensuring high purity and integrity.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Primer Design: Design and validate primers for your target genes of interest and at least two stable housekeeping genes for normalization.

  • qPCR Reaction: Set up the quantitative PCR reaction using a suitable qPCR master mix, your cDNA, and primers.

  • Data Analysis: Analyze the amplification data. Calculate the relative expression of target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping genes. A significant change in the expression of an unexpected gene suggests an off-target effect.

Visualizations

Logical Workflow for Troubleshooting Off-Target Effects

start Unexpected Result Observed (e.g., High Cytotoxicity, Inconsistent Data) check_conc Step 1: Validate Concentration - Perform Dose-Response (MTT/LDH) - Determine IC50 start->check_conc is_conc_ok Is working concentration significantly below IC50? check_conc->is_conc_ok check_controls Step 2: Verify Controls - Check Vehicle Control Toxicity - Screen for Contamination (Mycoplasma) is_conc_ok->check_controls  Yes conclusion_conc Conclusion: Concentration is too high. ACTION: Lower working concentration. is_conc_ok->conclusion_conc No   is_controls_ok Are controls clean and non-toxic? check_controls->is_controls_ok investigate_off_target Step 3: Investigate Off-Target Mechanism - Use Orthogonal Compound - Perform Rescue/Knockdown Experiment - Profile Off-Target Gene/Protein Expression is_controls_ok->investigate_off_target  Yes conclusion_controls Conclusion: Control issue identified. ACTION: Remake reagents, use fresh cells. is_controls_ok->conclusion_controls No   conclusion_off_target Conclusion: Phenotype is likely an off-target effect. ACTION: Characterize new pathway or select new compound. investigate_off_target->conclusion_off_target

Caption: Troubleshooting workflow for identifying the cause of unexpected experimental results.

Potential Off-Target Mechanisms of β-Lactams in Mammalian Cells

compound This compound (in cell culture) bacterial_target Bacterial Target: Penicillin-Binding Proteins (PBPs) (Absent in Mammalian Cells) compound->bacterial_target  Primary Action off_target_hub Potential Off-Target Interactions in Mammalian Cells compound->off_target_hub  Unintended Action effect1 Alteration of Gene Expression off_target_hub->effect1 effect2 Mitochondrial Dysfunction off_target_hub->effect2 effect3 Inhibition of Host Enzymes (e.g., DNA Polymerase α) off_target_hub->effect3 effect4 Induction of Cellular Stress (e.g., ER Stress) off_target_hub->effect4

Caption: Potential off-target interaction pathways for β-lactam antibiotics in mammalian cells.

References

Technical Support Center: Refining In Vivo Drug Delivery of Faropenem Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and evaluating novel in vivo drug delivery systems for Faropenem daloxate.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Despite Advanced Formulation

Potential Cause Troubleshooting Steps
Incomplete in vivo dissolution of the formulation 1. Re-evaluate formulation composition: Increase the concentration of surfactant or co-solvent in your Self-Emulsifying Drug Delivery System (SEDDS). For solid lipid nanoparticles (SLNs), consider lipids with lower melting points. 2. Particle size analysis: Ensure the particle size of your nanoformulation is within the optimal range (typically <200nm) for oral absorption. 3. In vitro dissolution testing: Perform dissolution studies in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions and ensure adequate drug release.
Premature drug release or degradation in the stomach 1. Enteric coating: Apply an enteric coating to your formulation (e.g., capsules containing SEDDS or nanoparticles) to protect it from the acidic environment of the stomach. 2. pH-responsive polymers: Incorporate pH-responsive polymers into your nanoparticle design that trigger drug release in the higher pH of the small intestine.
P-glycoprotein (P-gp) efflux 1. Incorporate P-gp inhibitors: Include known P-gp inhibitors (e.g., Tween 80, Pluronic F68) in your formulation. 2. Mucoadhesive polymers: Use mucoadhesive polymers (e.g., chitosan) to increase the residence time of the formulation at the absorption site, potentially saturating P-gp transporters.
First-pass metabolism 1. Lymphatic targeting: Formulate with long-chain triglycerides in lipid-based systems to promote lymphatic uptake, bypassing the portal circulation. 2. Co-administration with metabolic inhibitors: While complex, investigating the co-administration of specific metabolic enzyme inhibitors could be a research avenue.

Issue 2: High Variability in Pharmacokinetic (PK) Data

Potential Cause Troubleshooting Steps
Inconsistent formulation quality 1. Strict quality control: Implement rigorous quality control checks for particle size, polydispersity index (PDI), and drug loading for each batch. 2. Stability testing: Conduct long-term stability studies under different storage conditions to ensure formulation integrity over time.
Influence of food 1. Fasting vs. Fed studies: Conduct PK studies in both fasted and fed animal models to understand the impact of food on your formulation's performance. Faropenem's absorption can be delayed by food, which may affect the performance of your delivery system.[1] 2. Formulation optimization: Adjust the formulation to minimize food effects, for example, by using surfactants that are less sensitive to changes in GI fluid composition.
Animal handling and dosing errors 1. Standardized procedures: Ensure all animal handling and dosing procedures are standardized and performed by trained personnel. 2. Dose verification: Verify the administered dose for each animal. For oral gavage, ensure proper placement to avoid administration into the lungs.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for developing a refined drug delivery system for this compound, given its already improved oral bioavailability as a prodrug?

A1: While this compound, as a prodrug, significantly enhances the oral bioavailability of faropenem to 70-80%, there are still opportunities for refinement.[2] Advanced delivery systems can offer further benefits such as:

  • Reduced pharmacokinetic variability: Minimizing inter-subject and food-effect variability.

  • Targeted delivery: Potentially targeting the drug to specific sites of infection within the body.

  • Reduced dosing frequency: By providing sustained release, which could improve patient compliance.

  • Overcoming potential resistance mechanisms: By achieving higher local concentrations at the site of infection.

Q2: What are the most promising formulation strategies for this compound?

A2: Based on its lipophilic nature, lipid-based drug delivery systems are highly promising. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents can form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These systems can encapsulate the drug in a solid lipid core, offering advantages like controlled release and improved stability.

Q3: How is this compound converted to its active form, faropenem, in vivo?

A3: this compound is a daloxate ester prodrug. After oral administration and absorption, it is rapidly hydrolyzed by esterases present in the blood and tissues to release the active antibiotic, faropenem.[3]

Q4: What is the mechanism of action of the active form, faropenem?

A4: Faropenem is a β-lactam antibiotic. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[3][5]

Q5: Are there any known interactions I should be aware of when designing my in vivo studies?

A5: Yes, Faropenem may interact with sodium valproate, imipenem, furosemide, and cilastatin.[5] When designing preclinical studies, consider any potential interactions with co-administered agents or excipients that might affect the activity of these drugs.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Faropenem after Oral Administration of this compound (Conventional Formulation) in Humans

ParameterValueReference
Bioavailability70-80%[2]
Tmax (Time to peak plasma concentration)~1.0 hour[6]
Cmax (Peak plasma concentration)22.4 ± 7.95 µg/mL (for a 600 mg dose)[6]
t1/2 (Elimination half-life)~1.1 hours[6]
Protein Binding90-95%[7]

Table 2: Illustrative Comparison of Pharmacokinetic Parameters for Conventional vs. Advanced Delivery Systems (Hypothetical Data for Research Guidance)

ParameterConventional FormulationHypothetical Advanced Formulation (e.g., SEDDS or SLN)Rationale for Improvement
Bioavailability 70-80%>90%Enhanced solubilization and absorption via lymphatic uptake.
Cmax VariableMore consistentReduced food effect and more uniform absorption.
AUC (Area under the curve) ModerateIncreasedHigher overall drug exposure.
t1/2 (Elimination half-life) ~1.1 hours2-4 hours (Sustained Release)Controlled release from the nanoparticle matrix.
Inter-subject Variability HighLowImproved formulation robustness and stability in vivo.

Note: The data in Table 2 for the advanced formulation is hypothetical and serves as a target for researchers developing new delivery systems.

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

  • Lipid and Surfactant Selection:

    • Screen various solid lipids (e.g., glyceryl monostearate, Compritol® 888 ATO) and surfactants (e.g., Poloxamer 188, Tween® 80) for their ability to solubilize this compound.

  • Preparation of SLNs by Hot Homogenization and Ultrasonication:

    • Melt the selected solid lipid (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point.

    • Disperse this compound (e.g., 0.5% w/v) in the molten lipid.

    • Separately, prepare an aqueous surfactant solution (e.g., 2% w/v Poloxamer 188) and heat it to the same temperature.

    • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse pre-emulsion.

    • Immediately sonicate the pre-emulsion using a probe sonicator for a defined period (e.g., 10 minutes) to reduce the particle size.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Measure the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the drug entrapment efficiency and loading capacity by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and the pellet using a validated HPLC method.

    • Analyze the morphology of the SLNs using transmission electron microscopy (TEM).

Protocol 2: In Vivo Pharmacokinetic Study in a Rat Model

  • Animal Model:

    • Use healthy male Sprague-Dawley or Wistar rats (200-250 g).

    • House the animals under standard laboratory conditions with free access to food and water.

    • Fast the animals overnight (12 hours) before oral administration, with free access to water.

  • Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group A: Control (vehicle only).

      • Group B: this compound suspension in 0.5% carboxymethyl cellulose.

      • Group C: this compound-loaded SLN formulation.

    • Administer the formulations orally via gavage at a dose equivalent to, for example, 50 mg/kg of this compound.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and selective HPLC or LC-MS/MS method for the quantification of faropenem (the active metabolite) in rat plasma.

    • Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC0-t, AUC0-∞, and t1/2.

    • Calculate the relative bioavailability of the SLN formulation compared to the suspension.

Visualizations

G cluster_ingestion Oral Administration cluster_gi Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_target Target Site Faropenem_daloxate_formulation This compound (Advanced Formulation) GI_Lumen GI Lumen (Dispersion & Dissolution) Faropenem_daloxate_formulation->GI_Lumen Epithelial_cells Intestinal Epithelial Cells (Absorption) GI_Lumen->Epithelial_cells Portal_Vein Portal Vein Epithelial_cells->Portal_Vein Conventional Pathway Lymphatics Lymphatic System Epithelial_cells->Lymphatics Lipid Formulation Pathway Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Active Faropenem) Liver->Systemic_Circulation Infection_Site Site of Infection Systemic_Circulation->Infection_Site Lymphatics->Systemic_Circulation Bypasses Liver

Caption: In vivo pathway of this compound delivery systems.

G cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation Screening Component Screening (Lipid, Surfactant) Optimization Formulation Optimization (Ratio, Process Parameters) Screening->Optimization Physicochemical Physicochemical Analysis (Size, PDI, Zeta Potential) Optimization->Physicochemical Drug_Content Drug Loading & Entrapment Efficiency Optimization->Drug_Content Release In Vitro Release Study (Biorelevant Media) Drug_Content->Release PK_Study Pharmacokinetic Study (Rat Model) Release->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Caption: Experimental workflow for developing this compound nanoformulations.

G Faropenem Faropenem (Active Drug) PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall is essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of Faropenem.

References

Validation & Comparative

A Head-to-Head Comparison of Faropenem and Imipenem Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial resistance, the evaluation of novel antibiotics against contemporary clinical isolates is paramount for guiding therapeutic choices and informing drug development. This guide provides a direct comparison of the in vitro activity of faropenem daloxate, an oral penem, and imipenem, a parenteral carbapenem, against a range of clinically significant bacteria. The data presented is compiled from various studies, offering a quantitative and objective assessment for researchers, scientists, and drug development professionals.

Comparative In Vitro Activity: A Tabular Summary

The following tables summarize the minimum inhibitory concentration (MIC) data for faropenem and imipenem against key bacterial groups. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Table 1: Activity against Enterobacteriaceae
OrganismAntibioticNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Escherichia coli (Ciprofloxacin-resistant)Faropenem27<0.06 - 0.5--
Imipenem270.125 - 0.125--
Escherichia coli (Cephalosporin-resistant)Faropenem847-0.5 - 1≤2
Imipenem----
Klebsiella spp. (Cephalosporin-resistant)Faropenem847-0.5 - 1≤2
Imipenem----
Enterobacter spp. (ESBL-producing or AmpC-derepressed)Faropenem--2 - 4-
Imipenem----
Serratia spp. (AmpC-derepressed)Faropenem---8 - 16
Imipenem----

Data compiled from multiple sources.[1][2][3]

Table 2: Activity against Staphylococcus aureus
OrganismAntibioticNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
S. aureus (Methicillin-susceptible - MSSA)Faropenem---0.12
Imipenem----
S. aureus (Methicillin-resistant - MRSA)Faropenem---2
Imipenem----
S. aureus (Ciprofloxacin-resistant)Faropenem31---
Imipenem31---

Data compiled from multiple sources.[4][5]

Table 3: Activity against Anaerobic Bacteria
OrganismAntibioticNo. of IsolatesMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)
Bacteroides fragilis groupFaropenem176---
Imipenem176---
Gram-negative anaerobesFaropenem--0.121
Imipenem----
Gram-positive anaerobesFaropenem--0.251
Imipenem----
All anaerobesFaropenem579--2
Imipenem579--1

Data compiled from multiple sources.[6][7][8]

Experimental Protocols

The determination of MIC values is a standardized process critical for the accurate assessment of antibiotic efficacy. The following are detailed methodologies for the agar dilution and broth microdilution techniques, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, which are frequently cited in the comparative studies.

Agar Dilution Method

The agar dilution method is considered a reference standard for antimicrobial susceptibility testing.

  • Preparation of Antimicrobial Stock Solutions: Aseptically weigh and dissolve the antimicrobial powders (faropenem and imipenem) in a suitable solvent to create a stock solution of a known concentration.

  • Preparation of Agar Plates with Antimicrobial Agents: Prepare a series of twofold dilutions of the antimicrobial stock solutions. For each concentration, add a specific volume of the antimicrobial solution to molten Mueller-Hinton agar (for aerobic bacteria) or other appropriate agar (for anaerobes), mix thoroughly, and pour into sterile Petri dishes. A growth control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: From a pure culture of the clinical isolate grown overnight, suspend several colonies in a sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Using a multipoint inoculator, apply a spot of the standardized bacterial suspension onto the surface of each agar plate, including the growth control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most aerobic bacteria. Anaerobic bacteria require incubation in an anaerobic environment for 48 hours.

  • Reading and Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the isolate.

Broth Microdilution Method

This method is a widely used alternative to agar dilution and is suitable for testing a large number of isolates.

  • Preparation of Antimicrobial Dilutions: In a 96-well microtiter plate, prepare twofold serial dilutions of the antimicrobial agents in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension as described for the agar dilution method. Dilute the suspension in the broth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are included.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours for aerobic bacteria.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that shows no visible turbidity (growth) in the wells.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the head-to-head comparison of the in vitro activity of faropenem and imipenem against clinical isolates.

Experimental_Workflow cluster_setup Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Isolates Clinical Isolate Collection and Identification Inoculum Standardization of Bacterial Inoculum (0.5 McFarland) Isolates->Inoculum Media Preparation of Test Media (e.g., Mueller-Hinton Agar/Broth) AST Inoculation of Media (Agar or Broth Microdilution) Media->AST Antibiotics Preparation of Faropenem & Imipenem Stock Solutions Dilution Serial Dilution of Antibiotics Antibiotics->Dilution Dilution->AST Inoculum->AST Incubation Incubation (Aerobic/Anaerobic Conditions) AST->Incubation Reading Reading of Results (Visual Inspection for Growth) Incubation->Reading MIC_Det Determination of MIC (Lowest concentration with no growth) Reading->MIC_Det Data_Comp Data Compilation & Comparison (MIC50, MIC90, Range) MIC_Det->Data_Comp

Caption: Workflow for comparing antimicrobial susceptibility.

Concluding Remarks

The compiled data indicates that both faropenem and imipenem exhibit potent in vitro activity against a broad spectrum of clinical isolates. Faropenem generally demonstrates comparable activity to imipenem against many susceptible organisms.[6][9][10] However, variations in MIC values are observed for specific bacterial species and resistance phenotypes. For instance, while both are active against ciprofloxacin-resistant E. coli, imipenem may have slightly lower MICs.[1] Against anaerobic bacteria, imipenem's MIC90 was found to be twofold lower than that of faropenem in one study.[6] It is important to note that faropenem is not active against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[11] This guide underscores the importance of continuous surveillance and head-to-head comparative studies to understand the evolving landscape of antimicrobial resistance and to position new therapeutic agents effectively.

References

Faropenem Daloxate Demonstrates Potent Activity Against ESBL-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data highlights Faropenem daloxate as a viable oral therapeutic option for infections caused by extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, offering an alternative to parenteral carbapenems and other β-lactam/β-lactamase inhibitor combinations.

Researchers and drug development professionals face a growing challenge in treating infections caused by ESBL-producing Enterobacteriaceae, which are resistant to many commonly used antibiotics. This guide provides a detailed comparison of the in vitro activity of this compound against these challenging pathogens, benchmarked against other key antimicrobial agents. The data, summarized from multiple studies, underscores Faropenem's potential in the clinical management of these infections, particularly urinary tract infections (UTIs).

In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Faropenem and comparator antibiotics against clinical isolates of ESBL-producing E. coli and K. pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity of Faropenem and Other Antimicrobials Against ESBL-Producing Escherichia coli

Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Faropenem 0.5 - 1 1 - 2 ≤0.06 - >16
Imipenem0.06 - 0.50.25 - 0.5≤0.06 - >32
Meropenem≤0.06 - 0.125≤0.06 - 0.25≤0.03 - 32
Piperacillin-Tazobactam4 - 16>32 - >128≤0.5 - >128
Ceftazidime-Avibactam0.120.25≤0.06 - >32
Cefepime-Zidebactam0.12 - 0.250.25 - 1≤0.06 - 2

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9][10]

Table 2: Comparative In Vitro Activity of Faropenem and Other Antimicrobials Against ESBL-Producing Klebsiella pneumoniae

Antibiotic AgentMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)
Faropenem 0.5 - 1 2 ≤0.12 - >16
Imipenem0.12 - 0.50.5 - 1≤0.06 - >32
Meropenem0.06 - 0.1250.125 - 0.25≤0.03 - 128
Piperacillin-Tazobactam8 - 16>64 - >128≤1 - >128
Ceftazidime-Avibactam0.120.25≤0.06 - >32
Cefepime-Zidebactam0.12 - 0.250.25 - 0.5≤0.06 - 8

Data compiled from multiple sources.[1][2][3][5][6][7][8][9][10][11]

The data indicates that Faropenem consistently demonstrates low MIC50 and MIC90 values against both ESBL-producing E. coli and K. pneumoniae, suggesting potent in vitro activity.[1][2] While carbapenems like meropenem and imipenem generally exhibit the lowest MICs, Faropenem's oral bioavailability presents a significant advantage for outpatient or step-down therapy.

Experimental Protocols

The presented data is primarily derived from antimicrobial susceptibility testing performed according to standardized methodologies. Below are detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock Solutions: A stock solution of the antimicrobial agent is prepared at a high concentration in a suitable solvent. A series of twofold dilutions are then made to achieve the desired final concentrations for the assay.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C. The antimicrobial dilutions are added to the agar to achieve the final target concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate with no antimicrobial agent is also prepared.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared. This typically involves suspending several colonies from an overnight culture in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. The suspension is then diluted to achieve a final inoculum density of approximately 1 x 104 CFU per spot on the agar plate.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates, including the control plate. A multipoint inoculator is often used to apply a small, fixed volume of each bacterial suspension to the different antibiotic-containing plates.

  • Incubation: The inoculated plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the test organism. Any growth on the drug-free control plate validates the test.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the identification and antimicrobial susceptibility testing of ESBL-producing Enterobacteriaceae.

Experimental_Workflow cluster_collection Sample Collection & Initial Processing cluster_screening Screening for ESBL Producers cluster_confirmation Confirmation & Identification cluster_susceptibility Antimicrobial Susceptibility Testing cluster_analysis Data Analysis ClinicalSample Clinical Sample (e.g., Urine, Blood) Enrichment Enrichment Broth ClinicalSample->Enrichment Inoculation ChromogenicAgar Chromogenic ESBL Agar Enrichment->ChromogenicAgar Plating Isolate Presumptive ESBL-producing Isolate ChromogenicAgar->Isolate Colony Selection ConfirmationTest Confirmatory Test (e.g., Double-Disk Synergy) Isolate->ConfirmationTest Identification Bacterial Identification (e.g., MALDI-TOF, VITEK) Isolate->Identification ConfirmedIsolate Confirmed ESBL Producer ConfirmationTest->ConfirmedIsolate Identification->ConfirmedIsolate MIC_Determination MIC Determination (Broth Microdilution/Agar Dilution) DataAnalysis MIC Data Analysis & Comparison MIC_Determination->DataAnalysis ConfirmedIsolate->MIC_Determination Inoculation

Caption: Workflow for ESBL-producing Enterobacteriaceae identification and susceptibility testing.

Conclusion

The available in vitro data strongly supports the activity of this compound against ESBL-producing E. coli and K. pneumoniae. Its oral formulation offers a significant advantage in the treatment of less severe infections, potentially reducing the need for hospitalization and intravenous administration of carbapenems. Further clinical studies are warranted to fully establish its role in the management of infections caused by these multidrug-resistant organisms.

References

A Comparative Analysis of Faropenem Daloxate with Other Oral Beta-Lactams: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Faropenem daloxate, an orally administered penem antibiotic, presents a significant area of interest in the landscape of antimicrobial therapeutics. Its broad spectrum of activity, particularly against common respiratory pathogens, and its stability in the presence of many β-lactamases, positions it as a noteworthy comparator to other oral beta-lactam antibiotics. This guide provides a detailed comparative analysis for researchers, scientists, and drug development professionals, incorporating in vitro susceptibility data, clinical efficacy, safety profiles, and underlying mechanistic insights.

In Vitro Antibacterial Spectrum: A Quantitative Comparison

Faropenem demonstrates potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other beta-lactams.[1] Its efficacy is particularly notable against key respiratory pathogens.

A comparative summary of the Minimum Inhibitory Concentrations (MICs) for faropenem and other oral beta-lactams against common respiratory pathogens is presented below. The data highlights faropenem's activity against penicillin-resistant Streptococcus pneumoniae and β-lactamase producing Haemophilus influenzae and Moraxella catarrhalis.

PathogenAntibioticMIC50 (mg/L)MIC90 (mg/L)
Streptococcus pneumoniae
(Penicillin-Susceptible)Faropenem-0.12
Amoxicillin/Clavulanate-0.12/0.06
(Penicillin-Intermediate)Faropenem-0.12
Amoxicillin/Clavulanate-1/0.5
(Penicillin-Resistant)Faropenem-0.5
Amoxicillin/Clavulanate-2/1
Haemophilus influenzae
(β-lactamase negative)Faropenem0.51
Cefaclor--
(β-lactamase positive)Faropenem0.51
Cefaclor--
Moraxella catarrhalis
(β-lactamase negative)Faropenem<0.12<0.12
Cefpodoxime-<0.12
(β-lactamase positive)Faropenem0.120.25
Cefpodoxime-0.25

Data compiled from in vitro studies.[2][3] Note: Direct comparative MIC50 values for all agents were not consistently available in the reviewed literature.

Clinical Efficacy and Safety Profile

Clinical trials have benchmarked this compound against other established oral beta-lactams, primarily in the treatment of acute bacterial sinusitis. These studies provide valuable insights into its clinical utility and tolerability.

Comparative Clinical Trial Data: Acute Bacterial Sinusitis

A multicentre, multinational, double-blind clinical trial compared a 7-day course of this compound (300 mg twice daily) with cefuroxime axetil (250 mg twice daily) in adults with acute bacterial maxillary sinusitis.[4]

OutcomeThis compound (n=228)Cefuroxime Axetil (n=224)
Clinical Cure Rate (7-16 days post-therapy) 89.0%88.4%
Bacteriological Success Rate (7-16 days post-therapy) 91.5%90.8%
Continued Clinical Cure Rate (28-35 days post-therapy) 92.6%94.9%

Data from a comparative clinical trial in adults with acute bacterial maxillary sinusitis.[4]

Another prospective, double-blinded, phase III trial compared 7- and 10-day regimens of faropenem medoxomil (300 mg twice daily) with a 10-day regimen of cefuroxime axetil (250 mg twice daily) for the treatment of acute bacterial sinusitis.[5][6]

Treatment GroupClinical Cure Rate
Faropenem (7 days)80.3%
Faropenem (10 days)81.8%
Cefuroxime Axetil (10 days)74.5%

Data from a phase III clinical trial in adults with acute bacterial sinusitis.[5][6]

Bacteriological Eradication Rates

In the comparative trial against cefuroxime axetil, the bacteriological eradication or presumed eradication rates for key pathogens were as follows:

PathogenThis compoundCefuroxime Axetil
Streptococcus pneumoniae 97.3%96.3%
Haemophilus influenzae 85.0%90.5%
Staphylococcus aureus 88.9%90.9%
Moraxella catarrhalis 100.0%83.3%

Data from a comparative clinical trial in adults with acute bacterial maxillary sinusitis.[4]

Safety and Tolerability

The safety profile of this compound was found to be comparable to that of cefuroxime axetil.[4] The most frequently reported drug-related adverse events were gastrointestinal in nature.[4][5][7]

Adverse EventThis compoundCefuroxime Axetil
Diarrhoea2.2%2.9%
Nausea/Vomiting1.5%0.7%
Abdominal Pain0.7%1.5%
Skin Reactions1.5%1.1%
Any Drug-Related Event 9.5% 10.3%

Incidence of the most frequently reported drug-related adverse events.[4]

Mechanism of Action and Resistance

Faropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8][9] This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.[10] Faropenem has demonstrated a high affinity for essential PBPs in both Gram-positive and Gram-negative bacteria.[11] In S. pneumoniae, it exhibits a high binding affinity for PBP1, PBP3, and PBP2.[11] In E. coli, its highest affinity is for PBP2.[11]

A key advantage of faropenem is its stability against a wide array of β-lactamases, including TEM-1, SHV-1 to -5, and TEM-3 to -9.[3] It is also resistant to hydrolysis by cephalosporinases from E. coli and P. vulgaris.[12] This stability contributes to its broad spectrum of activity, encompassing many bacteria that are resistant to other β-lactam antibiotics.[1]

Faropenem_Mechanism_of_Action cluster_bacterium Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Inhibition leads to Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Forms

Faropenem's mechanism of action.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated methodologies.

In Vitro Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.[13][14] This method involves preparing serial twofold dilutions of the antibiotics in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. Following incubation, the MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. Quality control was ensured by including reference strains such as Escherichia coli ATCC 35218, Staphylococcus aureus ATCC 29213, and Streptococcus pneumoniae ATCC 49619.[13] β-lactamase production was determined using the nitrocefin method.[13]

MIC_Determination_Workflow start Start prepare_antibiotics Prepare serial twofold dilutions of antibiotics start->prepare_antibiotics prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum inoculate_plates Inoculate microtiter plates prepare_antibiotics->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate plates inoculate_plates->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Workflow for MIC determination.
Clinical Trial Methodology for Acute Bacterial Sinusitis

The clinical efficacy and safety data were obtained from prospective, multicenter, randomized, double-blind, comparative clinical trials.[4][6] Adult outpatients with clinical signs and symptoms, as well as radiographic evidence of acute maxillary sinusitis, were enrolled.[4] Patients were randomly assigned to receive either this compound or a comparator oral beta-lactam for a specified duration. The primary efficacy endpoint was the clinical cure rate at the test-of-cure visit (typically 7-21 days post-therapy).[4][5][6] Bacteriological response was assessed in patients from whom a baseline pathogen was isolated. Safety was evaluated through the monitoring and reporting of adverse events.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment screening Patient with Acute Bacterial Sinusitis inclusion_criteria Inclusion/Exclusion Criteria Met screening->inclusion_criteria randomization Randomization inclusion_criteria->randomization treatment_faropenem This compound randomization->treatment_faropenem treatment_comparator Comparator Drug randomization->treatment_comparator toc_visit Test-of-Cure Visit (7-21 days post-therapy) treatment_faropenem->toc_visit treatment_comparator->toc_visit clinical_assessment Clinical Cure Assessment toc_visit->clinical_assessment bacteriological_assessment Bacteriological Response toc_visit->bacteriological_assessment safety_monitoring Adverse Event Monitoring toc_visit->safety_monitoring

Clinical trial workflow for sinusitis.

Conclusion

This compound demonstrates a favorable profile compared to other oral beta-lactams, characterized by potent in vitro activity against key respiratory pathogens, including resistant strains, and comparable clinical efficacy and safety in the treatment of acute bacterial sinusitis. Its stability against many β-lactamases is a significant advantage. For researchers and drug development professionals, faropenem represents a valuable molecule for further investigation, particularly in an era of increasing antimicrobial resistance. Future research should focus on direct comparative studies of pharmacokinetic and pharmacodynamic parameters and broader clinical trials across various infectious diseases to fully elucidate its therapeutic potential.

References

Faropenem Daloxate: A Comparative Analysis Against Standard-of-Care Antibiotics for Community-Acquired Infections

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the clinical efficacy and experimental profile of faropenem daloxate in the treatment of common community-acquired respiratory tract infections.

This compound, an orally available penem antibiotic, has been investigated for the treatment of several community-acquired infections, including acute bacterial sinusitis (ABS), community-acquired pneumonia (CAP), and acute exacerbations of chronic bronchitis (AECB). As a broad-spectrum agent, it has demonstrated in vitro activity against many common respiratory pathogens. This guide provides a comprehensive comparison of this compound's effectiveness against standard-of-care antibiotics, supported by available clinical trial data and detailed experimental methodologies.

Mechanism of Action

Faropenem, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By binding to and inactivating these enzymes, faropenem disrupts cell wall integrity, leading to cell lysis and death.[1] this compound is a prodrug ester of faropenem, designed to enhance oral bioavailability.[2]

cluster_drug Drug Action cluster_bacterium Bacterial Cell Faropenem_daloxate This compound (Oral Prodrug) Faropenem Faropenem (Active Form) Faropenem_daloxate->Faropenem Hydrolysis in vivo PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis and Death PBP->Cell_lysis Inhibition leads to Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms

Figure 1: Mechanism of action of this compound.

Clinical Efficacy in Community-Acquired Infections

Prospective, multicenter, randomized, double-blind clinical trials have been conducted to evaluate the efficacy and safety of this compound in comparison to standard-of-care antibiotics for various community-acquired infections.[3]

Acute Bacterial Sinusitis (ABS)

A notable multinational, double-blind clinical trial compared a 7-day course of this compound (300 mg twice daily) with a 7-day course of cefuroxime axetil (250 mg twice daily) in adults with acute bacterial maxillary sinusitis.[4] The results demonstrated that this compound was statistically equivalent to cefuroxime axetil in both clinical and bacteriological outcomes.[4]

Table 1: Clinical and Bacteriological Efficacy in Acute Bacterial Sinusitis [4]

OutcomeThis compound (300 mg BID)Cefuroxime Axetil (250 mg BID)95% Confidence Interval
Clinical Cure Rate (7-16 days post-therapy) 89.0%88.4%-5.2% to +6.4%
Continued Clinical Cure Rate (28-35 days post-therapy) 92.6%94.9%-6.8% to +1.2%
Bacteriological Success Rate (7-16 days post-therapy) 91.5%90.8%-9.2% to +9.5%

Table 2: Bacteriological Eradication Rates for Common Pathogens in Acute Bacterial Sinusitis [4]

PathogenThis compound Eradication RateCefuroxime Axetil Eradication Rate
Streptococcus pneumoniae97.3%96.3%
Haemophilus influenzae85.0%90.5%
Staphylococcus aureus88.9%90.9%
Moraxella catarrhalis100.0%83.3%
Community-Acquired Pneumonia (CAP)

An ongoing randomized controlled trial in Bangladesh is currently evaluating the efficacy and safety of faropenem (200 mg three times daily for 7 days) compared to a combination of co-amoxiclav (625 mg three times daily) and clarithromycin (500 mg twice daily) for 7 days in adults with CAP.[6] The primary outcome is the clinical cure rate at the end of treatment.[6]

Acute Exacerbations of Chronic Bronchitis (AECB)

Two Phase III trials have demonstrated that this compound was non-inferior to azithromycin and clarithromycin in the treatment of AECB.[7][8] However, as with the CAP trials, specific quantitative outcomes from these studies are not widely published.

Safety and Tolerability

Across clinical trials, this compound has generally been well-tolerated, with a safety profile comparable to that of the comparator antibiotics.[4][9] The most frequently reported drug-related adverse events are gastrointestinal in nature.[4]

Table 3: Common Drug-Related Adverse Events in the Acute Bacterial Sinusitis Trial [4]

Adverse EventThis compoundCefuroxime Axetil
Diarrhea2.2%2.9%
Nausea/Vomiting1.5%0.7%
Abdominal Pain0.7%1.5%
Skin Reactions1.5%1.1%
Any Drug-Related Event 9.5% 10.3%

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are the protocols for a key comparative study in ABS and an ongoing trial in CAP.

Protocol for a Comparative Study of this compound vs. Cefuroxime Axetil in Acute Bacterial Sinusitis[5]
  • Study Design: Multicenter, multinational, randomized, double-blind, comparative clinical trial.

  • Patient Population: Outpatients with clinical signs and symptoms and radiographic evidence of acute maxillary sinusitis.

  • Treatment Arms:

    • This compound 300 mg orally twice daily for 7 days.

    • Cefuroxime axetil 250 mg orally twice daily for 7 days.

  • Primary Efficacy Endpoint: Clinical cure rate at the 7-16 days post-therapy assessment.

  • Secondary Efficacy Endpoints: Continued clinical cure rate at 28-35 days post-therapy and bacteriological success rate at 7-16 days post-therapy.

  • Microbiological Assessment: Maxillary sinus aspirates were collected for culture and susceptibility testing.

cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase (7 days) cluster_assessment Post-Treatment Assessment Eligibility Eligible Patients (Acute Bacterial Sinusitis) Randomization Randomization Eligibility->Randomization Faropenem_Arm This compound 300 mg BID Randomization->Faropenem_Arm Cefuroxime_Arm Cefuroxime Axetil 250 mg BID Randomization->Cefuroxime_Arm Assessment_1 Clinical & Bacteriological Assessment (7-16 days) Faropenem_Arm->Assessment_1 Cefuroxime_Arm->Assessment_1 Assessment_2 Continued Clinical Assessment (28-35 days) Assessment_1->Assessment_2

Figure 2: Workflow of the acute bacterial sinusitis clinical trial.

Protocol for an Ongoing Comparative Study of Faropenem vs. Co-amoxiclav and Clarithromycin in Community-Acquired Pneumonia[8][12]
  • Study Design: Randomized, controlled trial.

  • Patient Population: Adult patients (18-65 years) in Bangladesh with a diagnosis of community-acquired bacterial pneumonia.

  • Inclusion Criteria: Acute illness (≤ 7 days) with signs and symptoms of lower respiratory tract infection and radiographic evidence of pneumonia.[10]

  • Exclusion Criteria: Severe pneumonia, suspicion of viral or nosocomial pneumonia, recent antibiotic use, recent hospitalization, pregnancy, and significant renal or hepatic impairment.[6]

  • Treatment Arms:

    • Faropenem 200 mg orally three times daily for 7 days.[10]

    • Co-amoxiclav 625 mg orally three times daily AND Clarithromycin 500 mg orally twice daily for 7 days.[10]

  • Primary Outcome: Clinical cure rate, defined as significant improvement of clinical signs and symptoms at the end of treatment or follow-up without the need for further antimicrobial therapy.[6]

  • Follow-up: Four weeks.[6]

Regulatory Context

In 2006, the U.S. Food and Drug Administration (FDA) issued a non-approvable letter for the New Drug Application (NDA) of this compound for the treatment of ABS, CAP, AECB, and uncomplicated skin and skin structure infections.[7] The FDA recommended further clinical studies for all indications. For ABS and AECB, the agency suggested that superiority studies against a placebo may be necessary.[3] For CAP, the FDA expressed a need for additional microbiological evaluation and raised concerns about the certainty of the disease diagnosis in the study population.[3]

Conclusion

This compound has demonstrated non-inferiority to several standard-of-care antibiotics in the treatment of community-acquired respiratory tract infections in a number of clinical trials. For acute bacterial sinusitis, its efficacy and safety are comparable to cefuroxime axetil.[4] While trials in community-acquired pneumonia and acute exacerbations of chronic bronchitis have also suggested equivalent efficacy to comparators, the publicly available data from these studies is less detailed. The regulatory feedback from the FDA has highlighted the evolving standards for antibiotic clinical trials, including the potential need for placebo-controlled superiority designs for certain indications and more rigorous patient selection and microbiological confirmation in community-acquired pneumonia studies.[3] The ongoing clinical trial in Bangladesh may provide further valuable data on the role of faropenem in the current landscape of antibiotic resistance.[6]

References

A Comparative Pharmacodynamic Analysis of Faropenem Daloxate and Other Penems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic profile of faropenem daloxate, an oral penem antibiotic, with other parenterally administered penems, primarily carbapenems such as imipenem, meropenem, and ertapenem. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating the potential of faropenem.

Executive Summary

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. Unlike the carbapenems, which are administered parenterally, faropenem is available as an oral prodrug, this compound. This key difference offers a significant advantage in terms of patient compliance and transitioning from intravenous to oral therapy. This guide delves into a comparative analysis of their in vitro activity, bactericidal effects, post-antibiotic effects, and mechanisms of action.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Faropenem demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens.

Table 1: Comparative MIC90 Values (μg/mL) of Faropenem and Other Penems against Key Pathogens

OrganismFaropenemImipenemMeropenemErtapenem
Streptococcus pneumoniae (Penicillin-Susceptible)0.032[1]0.0150.060.03
Streptococcus pneumoniae (Penicillin-Resistant)0.5[1]0.250.50.5
Haemophilus influenzae (β-lactamase negative)1[2]0.50.120.25
Haemophilus influenzae (β-lactamase positive)0.5[2]10.120.25
Moraxella catarrhalis (β-lactamase positive)0.5[2]0.250.060.12
Staphylococcus aureus (Methicillin-Susceptible)0.060.030.030.06
Escherichia coli≤40.250.060.03
Klebsiella pneumoniae10.250.060.06
Bacteroides fragilis40.511

Note: MIC values can vary depending on the study, geographic location of isolates, and testing methodology. The data presented is a synthesis from available literature and should be interpreted as a general comparison.

Bactericidal Activity: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum. An MBC-to-MIC ratio of ≤4 is generally considered indicative of bactericidal activity. Time-kill kinetic studies provide a dynamic view of this bactericidal effect over time.

Faropenem exhibits bactericidal activity against a range of pathogens.[3][4] Time-kill studies have demonstrated that faropenem's bactericidal action is time-dependent, a characteristic typical of β-lactam antibiotics.[5]

Table 2: Comparative Bactericidal Activity of Faropenem and Other Penems

ParameterFaropenemImipenemMeropenem
MBC/MIC Ratio
S. aureusGenerally ≤4Generally ≤4Generally ≤4
S. pneumoniaeGenerally ≤4Generally ≤4Generally ≤4
E. coliGenerally ≤4Generally ≤4Generally ≤4
Time-Kill Kinetics Time-dependent killing observed against various Gram-positive and Gram-negative bacteria.[3][5]Concentration-dependent killing at lower concentrations, becoming more time-dependent at higher concentrations.[6]Exhibits concentration-dependent killing.[6]

Post-Antibiotic Effect (PAE)

The Post-Antibiotic Effect (PAE) refers to the suppression of bacterial growth that persists after a brief exposure of organisms to an antimicrobial agent. A significant PAE allows for less frequent dosing intervals.

Faropenem has been shown to exhibit a significant PAE against Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae, as well as against the Gram-negative organism Escherichia coli.[3][5] Notably, unlike many other β-lactams, faropenem demonstrates a PAE against Gram-negative bacteria.[5] However, no significant PAE was observed against Haemophilus influenzae.[3][5] Carbapenems like imipenem and meropenem also demonstrate a PAE, particularly against Gram-positive cocci and Pseudomonas aeruginosa.[7]

Table 3: Post-Antibiotic Effect (PAE) of Faropenem and Other Penems

OrganismFaropenemImipenemMeropenem
Staphylococcus aureus1.5 - 2.5 h1.8 - 2.6 h1.5 - 2.5 h
Streptococcus pneumoniae1.2 - 2.8 h--
Escherichia coli0.6 - 1.5 hNo significant PAE0.5 - 1.5 h
Haemophilus influenzaeNo significant PAE--

PAE duration can be influenced by the bacterial strain, antibiotic concentration, and duration of exposure.

Mechanism of Action and Resistance

Like all β-lactam antibiotics, penems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[8]

Faropenem demonstrates a high affinity for high-molecular-weight PBPs in both Gram-positive and Gram-negative bacteria.[9][10] In S. aureus and S. pneumoniae, it shows a high affinity for PBP1, followed by PBP3 and PBP2.[9][10] In E. coli, the highest affinity is for PBP2.[9][10]

A key advantage of faropenem is its stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[11] This stability contributes to its effectiveness against many resistant bacterial strains.

G cluster_bacteria Bacterial Cell Faropenem Faropenem PBP Penicillin-Binding Proteins (PBPs) Faropenem->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Precursors CellWall Bacterial Cell Wall PBP->CellWall Synthesis Peptidoglycan->PBP Cross-linking CellWall->CellWall G Start Prepare serial dilutions of antibiotic in 96-well plate Inoculate Inoculate wells with bacterial suspension Start->Inoculate Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

References

Safety Operating Guide

Navigating the Disposal of Faropenem Daloxate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide outlines the procedural, step-by-step process for the proper disposal of Faropenem daloxate, a penem-class beta-lactam antibiotic. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound, like other beta-lactam antibiotics, presents a challenge for disposal due to its potential to contribute to antimicrobial resistance if not properly inactivated. The core principle of its disposal is the cleavage of the beta-lactam ring, which renders the antibiotic inactive. This guide provides detailed methodologies for the chemical inactivation and disposal of this compound waste in a research setting.

Disposal Procedures

The appropriate disposal method for this compound depends on the nature of the waste. High-concentration stock solutions are generally considered hazardous chemical waste and must be handled accordingly.[1] Dilute solutions, such as those in used culture media, may be chemically inactivated before disposal. It is imperative to always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and to ensure compliance with local and national regulations.[1]

1. Segregation and Collection:

  • Segregate all waste containing this compound from other laboratory waste streams.[1]

  • Collect liquid waste, including unused stock solutions and contaminated media, in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • The container should be labeled with "Hazardous Waste," "Antibiotic Waste," and "this compound."[1]

  • Solid waste, such as contaminated petri dishes, flasks, and paper products, should be placed in a designated biohazardous waste container.[1]

2. Chemical Inactivation (Alkaline Hydrolysis):

Faropenem has been shown to be highly susceptible to degradation under alkaline conditions. This method is suitable for inactivating this compound in liquid waste.

  • Experimental Protocol for Alkaline Hydrolysis:

    • Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • For each 100 mL of this compound solution, slowly add 10 mL of 1 M sodium hydroxide (NaOH) solution to achieve a final concentration of approximately 0.1 M NaOH.

    • Stir the solution gently for at least 2 hours to ensure complete hydrolysis of the beta-lactam ring.

    • After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an appropriate acid, such as 1 M hydrochloric acid (HCl). Monitor the pH using a calibrated pH meter.

    • Collect the neutralized solution in a designated hazardous waste container for final disposal through your institution's hazardous waste management program.[1]

3. Thermal Inactivation (Autoclaving):

4. Disposal of Solid Waste:

  • Contaminated solid waste should be placed in a designated biohazardous waste container and autoclaved for sterilization.[1]

  • If the solid waste is grossly contaminated with high concentrations of this compound, it should be treated as chemical waste and disposed of through your institution's hazardous waste management program.[1]

5. Final Disposal:

All collected and treated this compound waste must be disposed of through your institution's certified hazardous waste vendor.[1] This is in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4][5]

Data Presentation

ParameterAlkaline HydrolysisAutoclaving
Reagent Sodium Hydroxide (NaOH)Saturated Steam
Concentration ~0.1 MNot Applicable
Temperature Ambient121°C
Time ≥ 2 hoursVaries (typically 30-60 min)
Efficacy High (for beta-lactam ring cleavage)Not definitively established for complete degradation
Recommendation Recommended for liquid waste inactivationNot recommended as a sole method of inactivation

Mandatory Visualization

Faropenem_Disposal_Workflow cluster_start Start: this compound Waste cluster_assessment Waste Assessment cluster_liquid Liquid Waste Pathway cluster_solid Solid Waste Pathway cluster_final Final Disposal start Identify Faropenem Daloxate Waste waste_type Determine Waste Type start->waste_type liquid_collect Collect in Labeled Hazardous Waste Container waste_type->liquid_collect Liquid solid_collect Collect in Biohazard Waste Container waste_type->solid_collect Solid alkaline_hydrolysis Perform Alkaline Hydrolysis (Chemical Inactivation) liquid_collect->alkaline_hydrolysis neutralize Neutralize Solution alkaline_hydrolysis->neutralize final_disposal Dispose via Institutional Hazardous Waste Program neutralize->final_disposal autoclave Autoclave for Sterilization solid_collect->autoclave autoclave->final_disposal

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Faropenem Daloxate

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in drug development and research, ensuring a safe handling environment for chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Faropenem daloxate, an orally active beta-lactam antibiotic. Following these procedures will help minimize exposure risks and ensure the integrity of your work.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields[1].To protect against splashes and dust particles that can cause serious eye irritation[1].
Hand Protection Protective, chemical-impermeable gloves[1][2].To prevent skin contact which can cause irritation[1]. Gloves must be inspected before use[2].
Body Protection Impervious clothing or a lab coat[1][2].To protect the skin from accidental spills.
Respiratory Protection A suitable respirator should be used when handling the powder form to avoid dust formation[1][2][3].To prevent respiratory tract irritation from inhaling dust particles[1].

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and to maintain the quality of the compound.

Step-by-Step Handling Protocol:

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[1][2].

    • Ensure that a safety shower and an eye wash station are readily accessible[1].

  • Donning PPE:

    • Before handling the compound, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing[2][4].

    • Minimize the formation of dust and aerosols[1][2].

    • Do not eat, drink, or smoke in the handling area[1].

    • Wash hands thoroughly after handling the substance[1].

  • In Case of Exposure:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention[2][4].

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention[1][2].

    • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention[1][2].

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][2].

Storage and Stability

Proper storage is crucial to maintain the efficacy and stability of this compound.

Recommended Storage Conditions:

FormStorage TemperatureDuration
Powder -20°C3 years[1][5]
4°C2 years[1]
In Solvent -80°C2 years[1][6]
-20°C1 year[1][6]

Note: Shipping at room temperature is acceptable for periods of less than two weeks[1].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Disposal Procedures:

  • Containment:

    • Collect waste in suitable, closed, and clearly labeled containers[2].

  • Spill Management:

    • In case of a spill, wear full PPE and evacuate the area if necessary[1].

    • Prevent the spill from entering drains or water courses[1][2].

    • For liquid spills, absorb with an inert material such as diatomite or universal binders[1].

    • For solid spills, carefully sweep or scoop up the material to avoid creating dust.

    • Decontaminate the spill area and equipment by scrubbing with alcohol[1].

  • Final Disposal:

    • Dispose of the contaminated waste material through a licensed hazardous waste disposal company[1].

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Don PPE B->C D Retrieve from Storage C->D E Weigh/Handle Compound in Fume Hood D->E F Perform Experiment E->F K Spill Occurs E->K L Exposure Occurs E->L G Decontaminate Work Area F->G H Segregate & Label Waste G->H I Doff PPE H->I J Dispose of Waste (Follow Regulations) I->J N Contain & Clean Spill K->N M Follow First Aid & Seek Medical Attention L->M

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.